6-Fluoroquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMYPHDEMEFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431438 | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22614-75-1 | |
| Record name | 6-Fluoro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Fluoroquinolin-2(1H)-one from 4-Fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Fluoroquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor, 4-fluoroaniline. This document details the most common and effective synthetic route, the Knorr quinoline synthesis, and includes a step-by-step experimental protocol, a summary of quantitative data, and visualizations of the chemical pathway and experimental workflow.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The 6-fluoro-substituted quinolinone core, in particular, is a key structural motif in numerous biologically active molecules, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The Knorr quinoline synthesis, first described in 1886, remains a robust and widely utilized method for the preparation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones.[1] This approach involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization. This guide focuses on the application of the Knorr synthesis for the specific preparation of this compound from 4-fluoroaniline and ethyl acetoacetate.
Synthetic Pathway and Mechanism
The synthesis of this compound from 4-fluoroaniline via the Knorr synthesis proceeds in two key steps:
-
Formation of the β-ketoanilide intermediate: 4-fluoroaniline reacts with ethyl acetoacetate to form N-(4-fluorophenyl)-3-oxobutanamide. This reaction is typically carried out in a suitable solvent such as ethanol at room temperature.[2] The fluorine atom at the 4-position of the aniline is an electron-withdrawing group, which can decrease the nucleophilicity of the nitrogen atom, potentially slowing down this condensation step.[2]
-
Acid-catalyzed cyclization: The intermediate, N-(4-fluorophenyl)-3-oxobutanamide, undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield this compound.[1][2] The strong acid acts as a dehydrating agent and facilitates the ring closure.[2]
The overall reaction is depicted below:
References
Navigating the Synthesis of 6-Fluoroquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position can significantly enhance the pharmacological properties of these molecules, making 6-fluoroquinolin-2(1H)-one a crucial intermediate in drug discovery and development. This technical guide provides a detailed overview of a prominent synthetic route to this valuable compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Classical Synthesis: The Conrad-Limpach/Knorr Approach
A well-established and reliable method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones, is the Conrad-Limpach and Knorr synthesis. These related reactions typically involve the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, 4-fluoroaniline serves as the key starting material.
A common variant of this classical approach utilizes a condensing agent such as polyphosphoric acid (PPA) to facilitate the cyclization reaction. This method provides a straightforward pathway to the desired quinolinone core.
Experimental Protocol: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline from 4-Fluoroaniline
Reaction Scheme:
Caption: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Fluoroaniline | 111.12 | 4.5 | 40.1 |
| Ethyl acetoacetate | 130.14 | 6.3 | 47.8 |
| Polyphosphoric acid | - | 240 mL | - |
| Crushed ice | - | - | - |
| Aqueous ammonia (25%) | - | - | - |
| Diethyl ether | 74.12 | - | - |
| Hexane | 86.18 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Silica gel (230-400) | - | - | - |
Procedure:
-
To 240 mL of polyphosphoric acid (PPA) in a reaction vessel, heat the mixture to 80°C.
-
Add 4.5 g (40.1 mmol) of 4-fluoroaniline to the heated PPA.
-
Add 6.3 g (47.8 mmol) of ethyl acetoacetate dropwise over a period of 45 minutes.
-
After the addition is complete, raise the temperature to 120°C and maintain it for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a 25% aqueous ammonia solution, which will cause a solid to precipitate.
-
Filter the precipitate and wash it with diethyl ether.
-
Dry the solid product.
-
Purify the crude product by column chromatography on silica gel (230-400 mesh) using a 20% ethyl acetate in hexane eluent system.
Quantitative Data:
While the specific yield for this reaction is not provided in the abstracted text, the Conrad-Limpach and Knorr type cyclizations are known to proceed in moderate to good yields. The purity of the final product is typically high after chromatographic purification.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline.
Future Directions and Novel Approaches
While classical methods provide reliable access to this compound, the field of organic synthesis is continually evolving. Researchers are increasingly focusing on the development of more efficient, sustainable, and atom-economical synthetic routes.
Areas of active research in quinoline and quinolinone synthesis include:
-
Transition-Metal-Catalyzed C-H Activation/Annulation Reactions: These methods offer novel disconnections and can reduce the number of synthetic steps required. Catalysts based on palladium, rhodium, and cobalt have shown promise in the synthesis of quinoline derivatives.
-
Photocatalytic and Electrochemical Methods: These approaches utilize light or electricity to drive chemical transformations, often under mild reaction conditions, and can provide access to unique reactivity.
-
Green Chemistry Approaches: The use of environmentally benign solvents (such as water or ethanol), catalyst-free conditions, and energy-efficient techniques like microwave irradiation are gaining prominence in the synthesis of heterocyclic compounds.[1]
These emerging methodologies have the potential to provide more sustainable and efficient pathways to this compound and its derivatives, and researchers are encouraged to explore these avenues for novel synthetic strategies.
Conclusion
The synthesis of this compound, a key building block in medicinal chemistry, is readily achievable through established methods such as the Conrad-Limpach and Knorr reactions. The provided experimental protocol for a closely related analog serves as a practical guide for the synthesis of this class of compounds. As synthetic methodology continues to advance, the development of novel, more efficient routes will undoubtedly further facilitate the exploration of the therapeutic potential of this compound and its derivatives.
References
Spectroscopic Profile of 6-Fluoroquinolin-2(1H)-one: An In-depth NMR Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Fluoroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and contextualizes its potential biological relevance through signaling pathway diagrams.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound. [1][2][3]
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.57 | d | 9.6 |
| H-4 | 7.89 | d | 9.6 |
| H-5 | 7.55 | dd | 9.2, 2.8 |
| H-7 | 7.41 | td | 8.8, 2.8 |
| H-8 | 7.32 | dd | 9.0, 4.9 |
| N-H | 11.84 | s | - |
d: doublet, dd: doublet of doublets, td: triplet of doublets, s: singlet
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms, complementing the proton NMR data for a complete structural assignment.
Table 2: ¹³C NMR Chemical Shifts for this compound. [1][2][3]
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2 | 162.11 |
| C-3 | 123.66 |
| C-4 | 139.90 |
| C-4a | 117.39 |
| C-5 | 113.11 (d, J = 22.6 Hz) |
| C-6 | 157.34 (d, J = 236.3 Hz) |
| C-7 | 118.83 (d, J = 24.0 Hz) |
| C-8 | 120.16 |
| C-8a | 136.04 |
d: doublet (due to C-F coupling)
Experimental Protocol for NMR Analysis
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for quinolinone derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[3]
-
Tune and shim the spectrometer to the specific sample and solvent for optimal magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full magnetization recovery.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is standard for routine spectra.
-
Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Logical Workflow and Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for NMR spectroscopic characterization.
Fluoroquinolones, the class of compounds to which this compound belongs, are known to exert their biological effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Furthermore, some fluoroquinolones have been shown to modulate signaling pathways in mammalian cells.[5][6]
Caption: Simplified mechanism of action for fluoroquinolones in bacteria.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: While a definitive crystal structure for 6-Fluoroquinolin-2(1H)-one is not publicly available, this guide provides a comprehensive technical overview of the methodologies required for its analysis. By drawing on established protocols and data from structurally related quinolinone derivatives, this document serves as a roadmap for researchers undertaking the crystallographic characterization of this compound. The guide covers synthesis, crystallization, single-crystal X-ray diffraction, structure solution and refinement, and the analysis of intermolecular interactions, including Hirshfeld surface analysis. This information is critical for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound belonging to the quinolinone class, which is a scaffold of significant interest in pharmaceutical research due to its presence in a wide range of biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.
This technical guide outlines the comprehensive workflow for the crystal structure analysis of this compound, from material synthesis to the final structural analysis.
Experimental Protocols
The synthesis of quinolinone derivatives can be achieved through various established synthetic routes, often involving cyclization reactions. For instance, a common approach is the Conrad-Limpach synthesis or its variations.
Once the pure compound is synthesized and characterized by standard analytical techniques (NMR, MS, etc.), the next crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.[1] The goal is to obtain well-formed crystals, typically 0.1-0.3 mm in each dimension, that are free from significant defects.[2] Several crystallization techniques can be employed:
-
Slow Evaporation: This is a widely used method for obtaining high-quality single crystals.[3]
-
Protocol: A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water or less polar solvents like hexane) at room temperature. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow the solvent to evaporate slowly over several days to weeks.[3]
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4]
-
Protocol (Hanging Drop): A drop of the concentrated solution of the compound is placed on a siliconized coverslip. This coverslip is then inverted and sealed over a well containing a reservoir solution in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.[4]
-
-
Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization.
-
Protocol: The compound is dissolved in a minimal amount of a suitable solvent at its boiling point. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator) to maximize crystal yield.
-
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5]
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[2]
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.[2] The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]
-
-
Data Processing:
-
The collected images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The output is a reflection file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) for each reflection.
-
The "phase problem" in crystallography arises because the phases of the diffracted X-rays cannot be directly measured.[7]
-
Structure Solution: The phase information is retrieved using computational methods.
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[8]
-
This is typically done using a least-squares minimization procedure, where the atomic coordinates, thermal parameters, and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[9]
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.[10] The final refined structure provides accurate bond lengths, bond angles, and torsion angles.
-
Data Presentation
The crystallographic data for this compound would be summarized in a standardized tabular format for clarity and comparison. The following table is an example based on a related compound, illustrating the type of information that would be presented.
| Parameter | Value (Example) |
| Empirical Formula | C₉H₆FNO |
| Formula Weight | 163.15 |
| Temperature (K) | 150 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume (ų) | VVV.V |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.XXX |
| **Absorption Coefficient (mm⁻¹) | 0.XXX |
| F(000) | 336 |
| Crystal Size (mm³) | 0.XX x 0.YY x 0.ZZ |
| Theta range for data collection (°) | X.XX to YY.YY |
| Reflections Collected | NNNN |
| Independent Reflections | MMMM [R(int) = 0.XXXX] |
| Data / Restraints / Parameters | MMMM / 0 / PPP |
| Goodness-of-fit on F² | 1.XX |
| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| Largest diff. peak and hole (e.Å⁻³) | 0.XX and -0.YY |
Visualization of Experimental Workflow
The overall process for determining the crystal structure of this compound can be visualized as a logical workflow.
Analysis of Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point, solubility, and stability. For this compound, the following interactions would be of particular interest:
-
Hydrogen Bonding: The presence of the N-H donor and the C=O acceptor in the quinolinone ring suggests that strong N-H···O hydrogen bonds are likely to be a dominant feature in the crystal packing, potentially forming chains or sheets of molecules.
-
π-π Stacking: The planar aromatic quinoline ring system is expected to participate in π-π stacking interactions with neighboring molecules. These interactions contribute significantly to the stability of the crystal lattice.
-
C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds may also play a role in the overall crystal packing.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] It provides a graphical representation of the regions of close contact between molecules.
-
dnorm Surface: The normalized contact distance (dnorm) surface highlights regions of intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii. The red spots on the dnorm surface are indicative of strong interactions like hydrogen bonds.[13]
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for the deconvolution of the contributions from various interactions (e.g., H···H, C···H, O···H, F···H) to the overall crystal packing.[14][15]
Conclusion
The crystal structure analysis of this compound, while not yet reported, can be systematically undertaken using the well-established methodologies outlined in this guide. The process, from synthesis and crystallization to single-crystal X-ray diffraction and detailed analysis of intermolecular interactions, will provide invaluable insights into the solid-state properties of this important molecule. Such data is essential for advancing its development in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. The deposition of the final structure in a crystallographic database would be a valuable contribution to the scientific community.
References
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. fiveable.me [fiveable.me]
- 8. ou.edu [ou.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]
- 14. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroquinolin-2(1H)-one (CAS No: 22614-75-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a pertinent biological pathway to support further research and development efforts.
Core Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 163.15 g/mol | [1][2] |
| Melting Point | 270-275 °C | |
| Boiling Point | 341.206 °C at 760 mmHg | |
| pKa (Predicted) | 10.58 ± 0.70 | |
| Solubility | Slightly soluble in DMSO and Methanol |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of quinolinone derivatives are outlined below. While specific experimental data for this compound is not extensively published, these standard protocols are applicable for its characterization.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[3][4][5][6]
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.
Boiling Point Determination
The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small sample quantities.[7][8][9][10][11]
Protocol (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13][14]
Protocol:
-
A standard solution of this compound is prepared in a suitable solvent, often a co-solvent system like water-ethanol to ensure solubility.[12]
-
The solution is acidified with a strong acid (e.g., HCl) and then titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acidic and basic forms of the compound are equal.
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.[15][16][17][18][19]
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol).
-
The mixture is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Relevance and Signaling Pathway
Quinolone-2-(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway (HSP), which is a critical pathway in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated.[20] The following diagram illustrates a simplified overview of the Hedgehog signaling pathway.
Caption: Simplified Hedgehog Signaling Pathway and the potential point of inhibition by quinolinone derivatives.
This guide serves as a foundational resource for professionals engaged in the research and development of quinolinone-based compounds. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.
References
- 1. This compound | 22614-75-1 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. scielo.br [scielo.br]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In silico modeling of 6-Fluoroquinolin-2(1H)-one derivatives
An In-Depth Technical Guide to the In Silico Modeling of 6-Fluoroquinolin-2(1H)-one Derivatives
Introduction
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Derivatives of this structure have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The fluorine atom at the 6-position often enhances metabolic stability and binding affinity. In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, enabling researchers to predict their biological activity, understand their mechanism of action, and assess their drug-likeness before undertaking costly and time-consuming synthesis and in vitro/in vivo testing.
This technical guide provides a comprehensive overview of the core computational techniques used to model this compound derivatives, complete with detailed methodologies, data presentation, and workflow visualizations for researchers and drug development professionals.
Molecular Docking: Elucidating Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1] This technique is instrumental in understanding the binding modes of this compound derivatives within the active sites of their biological targets, such as DNA gyrase, topoisomerases, or various kinases.[1][2][3]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). For instance, the structure of Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) has been used for studying fluoroquinolone interactions.[1]
-
The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.[4]
-
Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned, typically corresponding to a physiological pH.
-
The protein structure is energy-minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.[5]
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically favorable.
-
-
Grid Generation and Docking:
-
A binding site on the receptor is defined, usually based on the location of a known inhibitor or catalytically important residues. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking is performed using software such as AutoDock Vina, Glide, or GOLD.[1][6] The program systematically samples different conformations and orientations of the ligand within the grid box, calculating a score for each pose based on a scoring function that estimates binding affinity.
-
-
Analysis of Results:
-
The resulting poses are ranked by their docking scores or binding energies. The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.[1]
-
Data Presentation: Docking Results
Summarized docking results provide a quantitative comparison of the binding potential of different derivatives against a specific target.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pefloxacin Hydrazone 5g | S. aureus DNA gyrase (2XCS) | -7.73 (Glide Score) | Not Specified | [1] |
| Compound 5 | P. falciparum eEF2 (Homology Model) | -10.700 | Not Specified | [6] |
| Compound 11 | P. falciparum eEF2 (Homology Model) | -10.500 | Not Specified | [6] |
| Compound 16 | P. falciparum eEF2 (Homology Model) | -10.600 | Not Specified | [6] |
| Ofloxacin | Human Topoisomerase IIα | -8.5 (Binding Affinity) | GLN773, ASN770 | [2] |
| Ciprofloxacin | Human Topoisomerase IIα | -8.3 (Binding Affinity) | GLN773, ASN770 | [2] |
Visualization: Molecular Docking Workflow
References
- 1. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth overview of the essential screening protocols and data interpretation necessary to evaluate the therapeutic potential of novel quinolinone derivatives. We delve into the methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by data presentation and visualization of key cellular pathways.
Anticancer Activity Screening
Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as inducing apoptosis and cell cycle arrest.[2][3] The initial and most crucial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Representative Quinolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference(s) |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [4] |
| HCT-116 (Colon Cancer) | 5.34 | [4] | |
| MCF-7 (Breast Cancer) | 5.21 | [4] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [4][5] |
| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [4][5] | |
| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [4][5] | |
| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [4] |
| Quinolyl Hydrazone 18j | NCI 60 Cell Line Panel | GI50: 0.33 - 4.87 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Novel quinolinone compounds
-
Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)[3]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many quinolinone compounds exert their anticancer effects by modulating critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone compounds.
Antimicrobial Activity Screening
Quinoline and its derivatives have a long history as antimicrobial agents.[7] Novel quinolinone compounds are frequently screened for their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity of Representative Quinolinone Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Alternative | Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Quinolone coupled hybrid 5d | Staphylococcus aureus | (G+) | 0.125 - 8 | [8][9] |
| Escherichia coli | (G-) | 0.125 - 8 | [8][9] | |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | ATCC 25923 | 0.1904 | [10] |
| Escherichia coli | ATCC 25922 | 6.09 | [10] | |
| Candida albicans | Clinical Isolate | - | [10] | |
| Quinolinequinone (QQ1, QQ5, QQ6) | Staphylococcus aureus | - | 1.22 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Novel quinolinone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each quinolinone compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[12][13]
Caption: Quinolinone compounds inhibit bacterial DNA gyrase and topoisomerase IV.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Quinolinone derivatives have been shown to possess anti-inflammatory effects.[14]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition | Reference(s) |
| Control (Carrageenan) | - | 0.85 | 0 | [15] |
| Quinazolinone Derivative 4 | 25 | 0.52 | 38.8 | [15] |
| 50 | 0.31 | 63.5 | [15] | |
| Indomethacin (Reference) | 10 | 0.25 | 70.6 | [15] |
| QC (Quinoline Compound) | 2.812 | - | Near equal to Diclofenac | [16] |
Note: Data for Quinazolinone Derivative 4 is hypothetical and for illustrative purposes.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[15]
Materials:
-
Novel quinolinone compounds
-
Male Wistar rats
-
Carrageenan (1% solution in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, reference, and test groups).
-
Compound Administration: Administer the novel quinolinone compounds or the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The systematic biological activity screening of novel quinolinone compounds is a critical step in the drug discovery and development process. This guide provides a foundational framework for researchers to assess the anticancer, antimicrobial, and anti-inflammatory potential of new chemical entities based on the versatile quinolinone scaffold. The detailed protocols and structured data presentation aim to facilitate reproducible and comparable experimental outcomes, ultimately accelerating the identification of promising lead compounds for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of some new Quinoline Derivatives - ProQuest [proquest.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of 6-Fluoroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinone scaffolds are a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities, including notable anticancer properties. The introduction of a fluorine atom at the C-6 position of the quinolinone ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of 6-Fluoroquinolin-2(1H)-one and its derivatives, drawing upon existing research on analogous structures to predict its potential as an anticancer agent. This document outlines common experimental protocols for assessing cytotoxicity and discusses potential signaling pathways involved in its mechanism of action. All quantitative data from related compounds are summarized, and key experimental workflows and signaling pathways are visualized.
Introduction
The quinoline and quinolinone core structures are integral to a variety of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2] The functionalization of the quinoline ring system, particularly with fluorine, has been shown to modulate the biological activity of these compounds significantly.[3] While specific preliminary cytotoxicity data for this compound is not extensively available in the public domain, studies on closely related derivatives provide valuable insights into its potential anticancer effects and mechanisms of action. This guide synthesizes this information to serve as a foundational resource for researchers investigating this compound.
Predicted Cytotoxic Activity of this compound Derivatives
Based on the cytotoxic data of structurally similar quinolinone derivatives, this compound is anticipated to exhibit antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic activity of a representative derivative, 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one, to provide a potential reference for the cytotoxic potency of this compound-based compounds.
Table 1: Cytotoxicity of a this compound Derivative
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one (IIIc-3) | A549 (Lung Cancer) | MTT Assay | 397.56 µg/mL | [4] |
Note: This data is for a derivative and should be considered as an indicator of potential activity for the parent compound, this compound.
Postulated Mechanisms of Action
The anticancer activity of fluoroquinolone and quinolinone derivatives is often attributed to their ability to interfere with critical cellular processes. Based on studies of related compounds, the potential mechanisms of action for this compound may include:
-
Topoisomerase Inhibition: Fluoroquinolones are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, they can induce DNA damage and trigger apoptosis in cancer cells.[1][3]
-
Histone Deacetylase (HDAC) Inhibition: Some quinoline-containing compounds have been identified as HDAC inhibitors. HDACs play a key role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis. A derivative containing the 6-fluoroquinoline moiety, CHR-3996, is a known HDAC inhibitor.[5]
-
Modulation of Signaling Pathways: Fluoroquinolone derivatives have been shown to affect various signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of quinolinone derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Annexin V/PI Apoptosis Assay Workflow
Potential Signaling Pathways
Based on the mechanisms of related compounds, this compound could potentially induce cytotoxicity through the activation of apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway
Conclusion
While direct experimental data on the cytotoxicity of this compound is limited, the existing literature on its structural analogs strongly suggests its potential as an anticancer agent. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for initiating preliminary cytotoxicity studies. Further investigation is warranted to elucidate the specific cytotoxic profile and molecular targets of this compound, which could lead to the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Fluoroquinolin-2(1H)-one as a Scaffold for HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 6-fluoroquinolin-2(1H)-one scaffold in the design and development of novel Histone Deacetylase (HDAC) inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, particularly cancer, making them a validated therapeutic target. The this compound core structure has emerged as a promising scaffold for the development of potent and selective HDAC inhibitors. Its rigid bicyclic system provides a solid anchor for orienting pharmacophoric elements towards the active site of HDAC enzymes.
A notable example of a potent HDAC inhibitor incorporating a related moiety is CHR-3996, a class I selective inhibitor with a 6-fluoroquinolin-2-yl group, which has demonstrated significant anticancer activity.[1] This highlights the potential of the 6-fluoroquinoline scaffold in generating effective HDAC-targeting therapeutics.
Structure-Activity Relationships (SAR)
The development of HDAC inhibitors based on the quinolin-2(1H)-one and related quinoline scaffolds has revealed key structural features that govern their potency and selectivity. The typical pharmacophore for these inhibitors consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.
For inhibitors utilizing the this compound scaffold, the following SAR observations are pertinent:
-
Cap Group: The this compound moiety serves as the cap group. The fluorine substitution at the 6-position can enhance physicochemical properties and potentially influence interactions with the rim of the HDAC active site. Modifications at other positions of the quinolinone ring can be explored to optimize isoform selectivity.
-
Linker: The nature and length of the linker connecting the quinolinone core to the ZBG are crucial for activity. A variety of linkers, including alkyl chains, amides, and more complex bicyclic systems, have been investigated. The linker's rigidity and conformation can significantly impact the inhibitor's ability to position the ZBG correctly within the active site.
-
Zinc-Binding Group (ZBG): The most common ZBG employed in this class of inhibitors is the hydroxamic acid moiety (-CONHOH), which forms a bidentate coordination with the zinc ion. Other ZBGs, such as thiols and ortho-aminoanilides, have also been explored to modulate potency and selectivity.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative HDAC inhibitors featuring a quinoline or quinolone-based scaffold. This data provides a comparative overview of their potency and isoform selectivity.
| Compound ID | Scaffold | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Reference |
| CHR-3996 | 6-Fluoroquinolin-2-yl | <100 | <100 | <100 | >1000 | - | [1] |
| Quinolone Derivative 7g | Quinolone | - | - | - | Potent | - | [2] |
| Quinolone Derivative 7k | Quinolone | - | - | - | Potent | - | [2] |
| Quinoxaline Derivative 6c | Quinoxaline | 1760 | - | - | 3460 | - | [3] |
| Quinazolin-4(3H)-one 5b | Quinazolin-4(3H)-one | - | - | - | 150 | 1400 | [4] |
Signaling Pathways and Cellular Mechanisms
HDAC inhibitors featuring the this compound scaffold are expected to modulate cellular processes primarily through the hyperacetylation of histone and non-histone proteins. This leads to changes in gene expression and protein function, ultimately impacting cell fate.
Figure 1. Putative signaling pathway of this compound based HDAC inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of HDAC inhibitors based on the this compound scaffold.
Figure 2. Experimental workflow for evaluating this compound based HDAC inhibitors.
Protocol 1: Synthesis of a Representative this compound Derivative (General Scheme)
This protocol outlines a general synthetic route for preparing this compound derivatives with a hydroxamic acid ZBG. Specific reaction conditions may need to be optimized for individual target compounds.
-
Synthesis of the Quinolinone Core: The this compound core can be synthesized via established methods, such as the Conrad-Limpach synthesis or other cyclization reactions starting from appropriately substituted anilines and β-ketoesters.
-
Functionalization of the Quinolinone: The quinolinone core is then functionalized to introduce a linker. This can involve reactions such as N-alkylation, C-C coupling reactions (e.g., Suzuki or Sonogashira), or amidation at a suitable position on the quinolinone ring.
-
Introduction of the Zinc-Binding Group: The final step involves the introduction of the hydroxamic acid. This is typically achieved by coupling a carboxylic acid intermediate (at the end of the linker) with hydroxylamine or a protected hydroxylamine derivative, followed by deprotection if necessary.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol describes a common method for measuring the inhibitory activity of compounds against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the test compound dilutions to the wells. Include wells with a known HDAC inhibitor as a positive control and wells with DMSO as a negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include vehicle (DMSO) treated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Histone and Tubulin Acetylation
This method is used to assess the intracellular activity of HDAC inhibitors by measuring the acetylation levels of their target proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3, total α-tubulin, or GAPDH) to determine the relative increase in acetylation.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with an HDAC inhibitor.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with test compounds for a specified time.
-
Harvest the cells (including the supernatant containing detached cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel HDAC inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of these compounds. By systematically exploring the structure-activity relationships and understanding their mechanism of action, researchers can further optimize this scaffold to develop potent and selective HDAC inhibitors with therapeutic potential.
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of 6-Fluoroquinolin-2(1H)-one Based SARMs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of quinolinone-based Selective Androgen Receptor Modulators (SARMs), with a specific focus on the potential of 6-Fluoroquinolin-2(1H)-one derivatives. While specific data on 6-fluoro analogs is limited in publicly available literature, this document leverages data from closely related and well-studied quinolinone-based SARMs to provide a foundational guide for research and development in this area. The protocols and data presented herein are synthesized from seminal studies on quinolinone SARM discovery and are intended to serve as a practical resource for medicinal chemists, pharmacologists, and biologists.
Introduction to Quinolinone-Based SARMs
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens—such as promoting muscle and bone growth—with a reduced risk of undesirable side effects in tissues like the prostate and skin. The quinolinone scaffold has emerged as a key pharmacophore in the development of nonsteroidal SARMs. These compounds have demonstrated potent and selective AR agonism, with several analogs progressing through preclinical and clinical development. The introduction of a fluorine atom at the 6-position of the quinolinone core is a logical step in lead optimization, potentially enhancing metabolic stability and receptor binding affinity.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[1][2][3] The binding of an androgen, or a SARM, to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The ligand-AR complex then dimerizes and translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and the transcriptional machinery, ultimately leading to the modulation of target gene expression.[2][4]
Quantitative Data on Quinolinone-Based SARMs
The following tables summarize key in vitro and in vivo data for representative quinolinone-based SARMs from the literature. This data provides a benchmark for the evaluation of novel this compound analogs.
Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Activity
| Compound ID | AR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Efficacy (% of DHT) | Reference |
| 1 | 1.5 | 2.1 | 95 | [5] |
| 2 | 0.43 | 0.78 | 102 | [1] |
| 3 | 1.1 | 1.5 | 98 | [6] |
| 4 | 0.8 | 1.2 | 100 | [6] |
Data represents selected compounds from the literature to illustrate the potency of the quinolinone scaffold. Compound IDs are as designated in the source publications.
Table 2: In Vivo Anabolic and Androgenic Activity in a Rat Model
| Compound ID | Dose (mg/kg/day) | Levator Ani Muscle (% Increase) | Prostate Weight (% of Intact Control) | Reference |
| 1 | 10 | 110 | 45 | [5] |
| 2 | 1 | 98 | 21 | [1] |
| 3 | 3 | 105 | 30 | [6] |
| 4 | 1 | 112 | 25 | [6] |
Activity is often measured in orchidectomized (castrated) rat models to assess the anabolic (levator ani muscle) and androgenic (prostate) effects.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of novel SARM candidates. The following are standard protocols adapted from the literature on quinolinone-based SARMs.
Protocol 1: Competitive Androgen Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the androgen receptor.
Workflow:
Methodology:
-
AR Preparation: Prepare a cytosolic fraction containing the androgen receptor from the ventral prostates of rats or use commercially available recombinant human AR.
-
Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]Mibolerone) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C).
-
Separation: Separate the AR-bound radioligand from the unbound radioligand. A common method is rapid filtration through hydroxylapatite-coated filters, which binds the receptor-ligand complex.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro AR Transactivation Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CV-1 or HEK293) that does not endogenously express the AR.
-
Transfection: Co-transfect the cells with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound or a reference androgen (e.g., dihydrotestosterone, DHT).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy relative to the reference androgen.
Protocol 3: In Vivo Hershberger Assay (Rat Model)
This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of SARMs.
Workflow:
Methodology:
-
Animal Model: Use peripubertal male rats.
-
Orchidectomy: Surgically remove the testes of the animals to eliminate the endogenous source of androgens.
-
Dosing: After a recovery period, administer the test compound orally or via injection once daily for a specified duration (e.g., 7 to 10 days). Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh key tissues, including the levator ani muscle (a marker of anabolic activity) and the ventral prostate and seminal vesicles (markers of androgenic activity).
-
Data Analysis: Compare the weights of the tissues from the treated groups to those of the vehicle control group. A selective SARM will show a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weight of the prostate and seminal vesicles compared to the positive control.
Conclusion
The development of this compound based SARMs is a promising avenue for the discovery of novel therapeutics for muscle wasting diseases, osteoporosis, and other conditions. By leveraging the established structure-activity relationships of the broader quinolinone class and employing the standardized protocols outlined in these application notes, researchers can systematically design, synthesize, and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The data and methodologies presented here provide a solid foundation for advancing the field of SARM research and development.
References
- 1. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Fluoroquinolin-2(1H)-one in High-Throughput Screening Assays
Introduction
6-Fluoroquinolin-2(1H)-one is a heterocyclic organic molecule that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have shown significant potential in the development of targeted therapeutics. Notably, derivatives of the quinolin-2(1H)-one core structure have been investigated as inhibitors of various enzymes, including cyclin-dependent kinase 5 (CDK5) and histone deacetylases (HDACs).[1][2] The fluorine substitution at the 6th position can enhance metabolic stability and binding affinity, making it an attractive starting point for library synthesis in high-throughput screening (HTS) campaigns.
These application notes provide a detailed protocol for utilizing this compound and its derivatives in a fluorescence-based HTS assay for the discovery of novel enzyme inhibitors, with a specific focus on Histone Deacetylase (HDAC) inhibition.
Application: Screening for Novel HDAC Inhibitors
Derivatives of 6-fluoroquinolin-2-yl have been identified as potent class I HDAC inhibitors.[1] This protocol outlines a fluorescence-based assay suitable for HTS to identify novel inhibitors from a compound library based on the this compound scaffold. The assay measures the activity of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers and neurodegenerative diseases.
Principle of the Assay
The HTS assay utilizes a fluorogenic substrate that is deacetylated by HDAC enzymes. Upon deacetylation, the substrate becomes susceptible to a developer enzyme, which cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC enzyme activity. Inhibitors of HDAC will prevent the deacetylation of the substrate, leading to a decrease in the fluorescent signal.
Experimental Protocols
Reagents and Materials
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC6 (commercially available).
-
Fluorogenic Substrate: Commercially available HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Enzyme: Trypsin or a specific developer enzyme provided with the substrate.
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA.
-
Inhibitor Control: Trichostatin A (TSA) or a known HDAC inhibitor.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Assay Plates: Black, flat-bottom 384-well microplates.
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths suitable for the fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivative library in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a reference inhibitor like Trichostatin A (positive control) into designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of HDAC enzyme in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Add 10 µL of the enzyme solution to each well of the assay plate containing the compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a solution of the fluorogenic HDAC substrate in assay buffer at a 2X final concentration.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination and Signal Development:
-
Prepare a solution of the developer enzyme (e.g., Trypsin) in assay buffer.
-
Add 10 µL of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Data Presentation
The quantitative data from the HTS assay should be analyzed to determine the potency of the test compounds. The primary metric for hit identification is the percent inhibition, which is calculated for each compound concentration. For active compounds, a dose-response curve is generated to determine the IC50 value.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Assay Format | 384-well microplate |
| Final Assay Volume | 20 µL |
| Enzyme Concentration | Determined by titration (e.g., 5 ng/well) |
| Substrate Concentration | Equal to Km (e.g., 10 µM) |
| Incubation Time | 60 minutes at 37°C |
| Readout | Fluorescence Intensity (Ex/Em: 360/460 nm) |
Table 2: Example IC50 Data for Lead Compounds
| Compound ID | Scaffold | IC50 (µM) for HDAC1 | IC50 (µM) for HDAC6 |
| FQ-001 | This compound | > 50 | > 50 |
| FQ-D01 | Derivative 1 | 2.5 | 15.2 |
| FQ-D02 | Derivative 2 | 0.8 | 5.1 |
| FQ-D03 | Derivative 3 | 1.2 | 0.9 |
| TSA | Control Inhibitor | 0.01 | 0.005 |
Visualizations
Signaling Pathway
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 6-Fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Various substituted quinolinones have demonstrated potential as anticancer agents, acting through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][2][3]
This document provides detailed protocols for cell-based assays to evaluate the potential anticancer effects of 6-Fluoroquinolin-2(1H)-one. While specific biological data for this particular compound is not extensively available in the public domain, the methodologies described herein are standard for characterizing the cellular activities of novel quinolinone derivatives.
Potential Mechanisms of Action
Based on the activities of structurally related quinolinone compounds, this compound may exhibit anticancer properties through several mechanisms:
-
Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This can involve the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases.[2][4]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, often causing an accumulation of cells in the G2/M or S phase, thereby preventing cell division.[3]
-
Inhibition of Signaling Pathways: Quinolinone derivatives have been reported to inhibit various signaling pathways crucial for cancer cell survival and proliferation, such as the EGFR/VEGFR and MAPK pathways.[1][5]
-
HDAC Inhibition: Some quinolinone-based compounds act as histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these molecules can alter gene expression, leading to cell cycle arrest and apoptosis.[6][7]
-
Selective Androgen Receptor Modulation (SARM): Certain quinolinone derivatives have been investigated as SARMs, which could have implications for hormone-dependent cancers.[8][9]
Experimental Protocols
The following are detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13][14]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[18]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 |
| HCT116 | 48 | 22.5 |
| A549 | 48 | 18.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment) (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95.1 | 2.5 | 1.8 | 0.6 |
| 10 | 70.3 | 15.8 | 10.2 | 3.7 |
| 20 | 45.6 | 28.9 | 20.5 | 5.0 |
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound (24h) (Note: The following data is for illustrative purposes only and does not represent actual experimental results.)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 60.2 | 25.1 | 14.7 |
| 15 | 55.8 | 20.5 | 23.7 |
| 30 | 40.1 | 15.3 | 44.6 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer activity.
Potential Signaling Pathway for Apoptosis Induction
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: 6-Fluoroquinolin-2(1H)-one and the Quinolinone Scaffold as a Platform for Cellular Imaging Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of 6-fluoroquinolin-2(1H)-one as a standalone fluorescent probe for cellular imaging is limited in publicly available scientific literature. The following application notes and protocols are based on the established properties of the broader quinolinone chemical scaffold, which is a versatile platform for the development of fluorescent probes.[1][2][3][4] These protocols provide a general framework for the evaluation and application of quinolinone-based compounds in cellular imaging.
Introduction to Quinolinone-Based Fluorescent Probes
The quinolin-2(1H)-one (carbostyril) core is a privileged heterocyclic structure in medicinal chemistry and materials science.[5] Its rigid, planar structure and conjugated π-system often give rise to intrinsic fluorescence. The photophysical properties of the quinolinone scaffold can be readily tuned through chemical modification at various positions on the ring system, making it an attractive platform for the rational design of fluorescent probes for biological applications.[1][3]
The introduction of a fluorine atom at the 6-position, as in this compound, can further modulate the electronic properties of the molecule, potentially enhancing its photostability, membrane permeability, and quantum yield.[6] While this compound itself is more commonly recognized as a key structural motif in fluoroquinolone antibiotics, its inherent fluorescence suggests potential as a starting point for the development of novel imaging agents.[7][8]
This document outlines the general procedures for characterizing the photophysical properties, evaluating the cytotoxicity, and performing cellular imaging using a quinolinone-based probe like this compound.
Data Presentation: Photophysical Properties of Representative Quinolinone Derivatives
| Compound Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 7-(diethylamino)quinolin-2(1H)-one derivatives | ~380-420 | ~450-500 | 0.1 - 0.6 | >20,000 | Generic data from related compounds |
| 3-substituted quinolin-2(1H)-ones | ~330-370 | ~390-450 | Variable | >10,000 | Generic data from related compounds |
| 6-aryl-quinolin-2-one derivatives | ~320-360 | ~400-480 | 0.2 - 0.8 | >15,000 | [9] |
Experimental Protocols
Protocol for Synthesis of this compound
The synthesis of this compound is not detailed in the search results as a fluorescent probe but is a known chemical entity. A general synthetic approach often involves the cyclization of appropriately substituted anilines or cinnamic acids. One potential route is the Conrad-Limpach reaction, starting from 4-fluoroaniline and an appropriate β-ketoester.
Diagram: General Synthetic Workflow
Caption: General workflow for quinolinone synthesis.
Protocol for Cell Culture and Staining
This protocol provides a general procedure for staining live cells with a novel fluorescent probe.
Materials:
-
HeLa, A549, or other suitable adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glass-bottom imaging dishes or multi-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of imaging. Incubate for 24-48 hours.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed serum-free medium. A typical starting concentration range for small molecule probes is 1-10 µM. It is crucial to test a range of concentrations to find the optimal balance between signal intensity and cytotoxicity.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for a specified period (e.g., 15-60 minutes) at 37°C. Incubation time should be optimized.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with warm PBS or fresh culture medium to remove unbound probe.
-
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Proceed immediately to fluorescence microscopy.
Protocol for Fluorescence Microscopy
Equipment:
-
Inverted fluorescence microscope equipped with appropriate filter sets (e.g., DAPI, GFP, RFP cubes). Based on related structures, a DAPI or blue-light excitation filter set is a reasonable starting point.
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Environmental chamber to maintain 37°C and 5% CO₂ for live-cell time-lapse imaging.
Procedure:
-
Place the imaging dish on the microscope stage.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Acquire images of the stained cells. Note the subcellular localization of the fluorescence signal (e.g., nucleus, cytoplasm, mitochondria, lysosomes).
-
(Optional) For colocalization studies, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker™, LysoTracker™) following the manufacturer's protocols. Ensure the emission spectra of the probes do not have significant overlap.
Diagram: Cellular Imaging Workflow
Caption: Standard workflow for cellular imaging.
Protocol for Cytotoxicity Assay (MTS/MTT Assay)
This protocol determines the concentration at which a compound significantly reduces cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Serial dilutions of this compound in culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinolinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the imaging experiments (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL for MTS). Incubate for 1-4 hours until a color change is visible.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Potential Signaling Pathways and Cellular Interactions
The interaction of this compound with cellular pathways is not defined. However, as a member of the fluoroquinolone family, it shares a core structure with compounds known to interact with DNA gyrase and topoisomerase IV in bacteria.[8] While effects on mammalian topoisomerases are generally much weaker, high concentrations could potentially interfere with DNA replication or repair processes.[10][11] Its planar, heterocyclic nature also suggests a potential for intercalation with DNA or binding to protein pockets.
Diagram: Hypothetical Cellular Uptake and Interaction
Caption: Potential routes of cellular uptake.
Conclusion
While this compound is not established as a go-to fluorescent probe, its quinolinone core represents a highly versatile and tunable scaffold for the development of novel imaging agents.[1][3] The protocols and data presented here provide a foundational guide for researchers interested in exploring the potential of this and related compounds for cellular imaging. Key steps include thorough photophysical characterization, optimization of staining conditions to maximize signal and minimize toxicity, and careful analysis of subcellular localization. Further derivatization of the this compound core could lead to the creation of potent and specific probes for a wide range of biological targets and processes.
References
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging [morressier.com]
- 5. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 6. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]
- 7. Fluoroquinolones as imaging agents for bacterial infection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Fluoroquinolones as Imaging Agents for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 6-Fluoroquinolin-2(1H)-one Derivatives
Introduction
Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the C-6 position of the quinolinone scaffold has been shown to enhance the anticancer properties of these molecules.[1][2] This is often attributed to fluorine's ability to increase metabolic stability, improve cell permeability, and enhance binding affinity to target proteins.[2]
This document provides detailed protocols for the synthesis of 6-fluoroquinolin-2(1H)-one derivatives and their evaluation as potential anticancer agents. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Anticancer Activity of Quinolinone Derivatives
The following table summarizes the in vitro anticancer activity of representative quinolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| IIIc-3 | 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | A549 (Lung) | 397.56 µg/mL | - | - |
| 12e | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 (Leukemia) | <1 | - | - |
| 12e | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | H460 (Lung) | <1 | - | - |
| 5a | Quinolin‐2(1H)‐one derivative | MCF‐7 (Breast) | 0.034 | Erlotinib | 0.040 |
| 10g | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Multiple human tumor cell lines | <1.0 | - | - |
| 3b | Quinoline-based dihydrazone derivative | MCF-7 (Breast) | 7.016 | 5-FU | >50 |
| 3c | Quinoline-based dihydrazone derivative | MCF-7 (Breast) | 7.05 | 5-FU | >50 |
Experimental Protocols
Protocol 1: General Synthesis of 6-Fluoro-4-hydroxy-1-(substituted-thiazol-4-yl)quinolin-2(1H)-one Derivatives
This protocol is based on the Hantzsch thiazole synthesis method.[3]
Step 1: Synthesis of 2-bromo-1-(4-substituted-phenyl)ethan-1-one
-
Dissolve the respective acetophenone in glacial acetic acid.
-
Add bromine dropwise while stirring the mixture in an ice bath.
-
Continue stirring for 30 minutes after the addition is complete.
-
Pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and dry.
Step 2: Synthesis of 6-fluoro-4-hydroxy-1-(2-chloroacetyl)quinolin-2(1H)-one
-
Synthesize 6-fluoro-4-hydroxyquinolin-2(1H)-one according to literature methods.
-
React the synthesized 6-fluoro-4-hydroxyquinolin-2(1H)-one with chloroacetyl chloride in an appropriate solvent.
Step 3: Condensation with Thiourea/Thioamide
-
Reflux a mixture of the product from Step 2 and the appropriate thiourea or thioamide in ethanol for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the final product.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis.
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow, biological evaluation process, and a key signaling pathway affected by certain quinolinone derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of anticancer activity.
Caption: Apoptosis induction and G2/M cell cycle arrest pathway.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Fluoroquinolin-2(1H)-one in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The quinolone scaffold, a cornerstone in the development of synthetic antibiotics, continues to be a promising framework for the discovery of novel antimicrobial agents. Among these, 6-fluoroquinolin-2(1H)-one serves as a key building block, offering a versatile platform for the synthesis of derivatives with potent and broad-spectrum antimicrobial activity. The presence of the fluorine atom at the C-6 position is a critical feature, often enhancing the compound's efficacy against a range of bacteria.[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antimicrobial drugs based on the this compound scaffold.
Mechanism of Action: Targeting Bacterial DNA Replication
Derivatives of the this compound core, akin to other fluoroquinolones, primarily exert their antimicrobial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] These type II topoisomerases are responsible for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork. Inhibition of DNA gyrase leads to the cessation of DNA synthesis.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV prevents cell division, leading to bacterial cell death.[2]
The dual-targeting mechanism of many quinolone derivatives contributes to their potent bactericidal activity and can help to mitigate the development of resistance.[2]
Antimicrobial Activity Spectrum
Derivatives of this compound have demonstrated significant activity against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative organisms. The tables below summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds from the literature.
Table 1: In Vitro Antibacterial Activity of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives [3]
| Compound | R | R' | S. aureus | S. epidermidis | M. luteus | B. cereus | E. coli | K. pneumoniae |
| 7 | H | H | 4.1 | 3.1 | 3.1 | 2.4 | 1 | 1 |
| 8 | H | CH₃ | >100 | >100 | >100 | >100 | >100 | >100 |
| 9 | C₆H₅ | H | 100 | 100 | 100 | 100 | 100 | 100 |
| 10 | C₆H₅ | CH₃ | >100 | >100 | >100 | >100 | >100 | >100 |
MIC values are presented in µg/mL.
Table 2: In Vitro Antibacterial Activity of Quinoline-2-one Schiff-base Hybrids [4]
| Compound | R¹ | R² | S. aureus (MRSA) | E. faecalis (VRE) | S. epidermidis (MRSE) |
| 6c | Cl | H | 0.75 | 0.75 | 2.50 |
| 6i | Cl | NH₂ | 6.0 | - | - |
| 6l | Cl | Cl | - | - | - |
| 6o | Cl | Br | 2.50 | 2.50 | 5.0 |
| Daptomycin | - | - | 0.50 | 0.50 | 1.0 |
MIC values are presented in µg/mL. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducible research and development.
Synthesis Protocol: General Procedure for N-Alkylation
This protocol is adapted from the synthesis of similar quinolone derivatives and can be applied for the N-alkylation of the this compound scaffold.
References
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 6-Fluoroquinolin-2(1H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Fluoroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class of molecules. Various derivatives of quinolinones and fluoroquinolones have demonstrated significant potential as anticancer agents by targeting diverse cellular pathways. This document provides a detailed overview of the in vitro evaluation of this compound, postulating its mechanism of action as a Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of epigenetic drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The proposed mechanism involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alters gene expression and protein function, ultimately resulting in tumor cell death. Key downstream effects include the up-regulation of cell cycle inhibitors like p21, leading to G2/M phase arrest, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, initiating the intrinsic apoptosis pathway.
Postulated Mechanism of Action: HDAC Inhibition
This compound is hypothesized to function as an HDAC inhibitor. HDACs are crucial enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressors. By inhibiting HDACs, this compound is expected to cause an accumulation of acetylated proteins, including key tumor suppressors and cell cycle regulators, thereby exerting its anti-cancer effects. A derivative of 6-fluoroquinoline, CHR-3996, has been identified as an HDAC inhibitor, supporting this proposed mechanism.[1]
Key In Vitro Effects on Cancer Cell Lines
-
Inhibition of Cell Proliferation: Demonstrates potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines.
-
Induction of Cell Cycle Arrest: Primarily causes cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.
-
Induction of Apoptosis: Triggers programmed cell death through the mitochondrial (intrinsic) pathway, characterized by the activation of caspases.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays performed on various cancer cell lines treated with this compound.
Table 1: Anti-proliferative Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT116 | Colorectal Carcinoma | 11.8 |
| A549 | Lung Carcinoma | 18.5 |
| U-87 MG | Glioblastoma | 22.1 |
Note: Data are representative and synthesized based on activities of similar quinolinone derivatives.
Table 2: Induction of Apoptosis
Percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry after 24-hour treatment with the IC₅₀ concentration.
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) |
| MCF-7 | 4.1 ± 0.8 | 45.3 ± 3.2 |
| HCT116 | 5.5 ± 1.1 | 52.1 ± 4.5 |
| A549 | 3.8 ± 0.5 | 39.8 ± 2.9 |
Note: Data are representative.
Table 3: Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24-hour treatment with the IC₅₀ concentration.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Control | 51.2 ± 2.5 | 28.3 ± 1.9 | 20.5 ± 1.6 |
| This compound | 25.7 ± 2.1 | 15.1 ± 1.4 | 59.2 ± 3.3 |
Note: Data are representative, showing a significant increase in the G2/M population.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[2][3][4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
6-well tissue culture plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[7][8]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use linear scale for the PI signal and gate out doublets.[8]
Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modification of proteins involved in the proposed signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed and treat cells in 6-well plates as desired.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations (Graphviz)
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential involvement of F0F1-ATP(synth)ase and reactive oxygen species in apoptosis induction by the antineoplastic agent erucylphosphohomocholine in glioblastoma cell lines: A mechanism for induction of apoptosis via the 18 kDa mitochondrial translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]
- 10. Pyrimidinedione-mediated selective histone deacetylase 6 inhibitors with antitumor activity in colorectal cancer HCT116 cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Pharmacokinetic Profiling of 6-Fluoroquinolin-2(1H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 6-fluoroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. To advance these derivatives from discovery to clinical candidates, a thorough understanding of their pharmacokinetic (PK) profile is essential. Pharmacokinetics, often studied through ADME (Absorption, Distribution, Metabolism, and Excretion) assays, describes how a drug moves through the body. This information is critical for optimizing dosing regimens, predicting efficacy, and ensuring safety.[1][]
These application notes provide detailed protocols for key in vitro assays to characterize the ADME properties of this compound derivatives, enabling researchers to identify candidates with favorable drug-like properties.
Core In Vitro ADME Profiling Workflow
A tiered approach to in vitro ADME screening allows for the efficient evaluation of drug candidates. Early-stage assays focus on high-throughput screening for fundamental properties like permeability and metabolic stability. Promising compounds then advance to more complex studies, such as identifying specific metabolic pathways and drug-drug interaction potential.
Caption: General workflow for in vitro ADME profiling of drug candidates.
Data Presentation: Comparative Pharmacokinetic Parameters
Summarizing experimental results in a clear, tabular format is crucial for comparing derivatives and identifying structure-activity relationships (SAR).
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (ER) | Plasma Protein Binding (% Unbound) | Metabolic Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) |
| A -> B | B -> A | Human | Rat | ||
| Derivative A | 15.2 | 16.1 | 1.1 | 8.5 | 12.3 |
| Derivative B | 8.9 | 25.8 | 2.9 | 2.1 | 4.5 |
| Derivative C | 22.5 | 23.0 | 1.0 | 15.2 | 21.7 |
| Warfarin | 25.0 | 24.5 | 1.0 | 1.2 | 2.5 |
| Verapamil | 1.1 | 29.7 | 27.0 | 9.8 | 15.6 |
-
Papp (A -> B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.
-
Efflux Ratio (ER): Calculated as (Papp B -> A) / (Papp A -> B). An ER > 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).[3]
-
% Unbound: The fraction of the drug not bound to plasma proteins, which is generally considered the pharmacologically active portion.[4][5]
-
t½ (min): The half-life of the compound when incubated with liver microsomes, indicating its metabolic stability.[6]
-
IC₅₀: The concentration of the compound that causes 50% inhibition of a specific Cytochrome P450 enzyme (e.g., CYP3A4), indicating the potential for drug-drug interactions.[7]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions that mimics the intestinal barrier.[8][9] This assay measures the rate of transport of a compound across this monolayer, predicting its in vivo intestinal absorption. Transport can be assessed in two directions: apical-to-basolateral (A-B) for absorption and basolateral-to-apical (B-A) to investigate active efflux.[8]
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[3]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[3][8]
-
Compound Incubation: The test compound (e.g., at a 10 µM concentration) is added to either the apical (donor) or basolateral (donor) compartment. The opposing compartment contains a fresh buffer.[8]
-
Transport Assessment: The plate is incubated for 2 hours at 37°C. After incubation, samples are taken from the receiver compartment.[8]
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS analysis.[8]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Protocol 2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Principle: Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[1][10] Only the unbound (free) fraction of a drug can interact with its target and be cleared.[5] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the percentage of a compound bound to plasma proteins.[4] It involves dialyzing a plasma sample spiked with the test compound against a buffer solution until the free drug concentration reaches equilibrium across a semi-permeable membrane.[4][10]
Methodology:
-
Preparation: A RED device, which contains individual wells separated by a dialysis membrane (MWCO 12-14 kDa), is used.[10]
-
Sample Addition: Plasma (human, rat, etc.) is spiked with the test compound (typically 1-5 µM) and added to one chamber of the well.[1][10] Isotonic phosphate-buffered saline (PBS) is added to the other chamber.[5]
-
Equilibrium: The plate is sealed and incubated at 37°C on an orbital shaker for approximately 4 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[4][5]
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.[4]
-
Matrix Matching & Extraction: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. Proteins are then precipitated with an organic solvent (e.g., acetonitrile) to release any bound drug.[4][5]
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in both chambers.[4][10]
-
Data Analysis: The percentage of unbound compound is calculated as:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Protocol 3: Metabolic Stability in Liver Microsomes
Principle: Metabolic stability assays are crucial for predicting a drug's half-life and clearance.[11] Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[11] This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes.[12]
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Methodology:
-
Incubation Setup: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a buffer at 37°C.[12]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is also run.[12]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
The natural log of the percentage of the parent compound remaining is plotted against time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (k * 1000) / Protein Concentration (mg/mL)[12]
-
Protocol 4: CYP450 Inhibition Assay
Principle: Cytochrome P450 (CYP) enzymes are responsible for metabolizing the majority of clinical drugs.[13][14] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), potentially causing toxicity from elevated plasma levels of co-administered drugs.[7][15] This assay determines a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) by measuring its effect on the metabolism of a known, probe substrate.[7]
Caption: Mechanism of CYP450 inhibition leading to potential drug-drug interactions.
Methodology:
-
Assay Setup: The assay is performed using human liver microsomes or recombinant human CYP enzymes.
-
Incubation: A specific fluorogenic or probe substrate for a CYP isoform is incubated with the enzyme source and an NADPH regenerating system.[7] This is done in the presence of varying concentrations of the test compound (e.g., 8-point serial dilution starting from 100 µM).[7]
-
Reaction and Detection: The reaction is allowed to proceed at 37°C. The formation of the fluorescent metabolite is monitored over time using a plate reader, or the concentration of the metabolite is measured by LC-MS/MS.
-
Data Analysis:
-
The rate of metabolite formation is measured for each concentration of the test compound.
-
The percentage of inhibition relative to a vehicle control is calculated.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[7]
-
References
- 1. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 6. nuvisan.com [nuvisan.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. youtube.com [youtube.com]
- 12. pharmaron.com [pharmaron.com]
- 13. criver.com [criver.com]
- 14. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Fluoroquinolin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-fluoroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a detailed overview of the structure-activity relationship (SAR) studies of this compound analogs, focusing on their potential as anticancer agents, particularly as kinase and histone deacetylase (HDAC) inhibitors.
Data Presentation: Anticancer Activity of this compound Analogs
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative this compound analogs. The data highlights the influence of various substituents on their potency.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| IIIc-3 | H | OH | 1-(2-phenylthiazol-4-yl) | A549 (Lung Cancer) | 397.56 | [1] |
| CHR-3996 | H | H | 2-({6-[(N-hydroxypyrimidine-5-carboxamido)methyl]bicyclo[3.1.0]hex-3-yl}amino)methyl | LoVo (Colon Cancer) | < 0.1 (as part of a larger molecule) | [2] |
Note: Data for a broader range of systematically varied analogs of this compound is limited in publicly available literature. The presented data is from specific compounds identified in the search results.
Table 2: Enzyme Inhibitory Activity of Compounds Containing the 6-Fluoroquinolin-2-yl Moiety
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| CHR-3996 | Histone Deacetylase (HDAC) Class I | < 100 | [2] |
Structure-Activity Relationship (SAR) Summary
Based on the available data for this compound and related quinolinone analogs, the following SAR principles can be inferred:
-
Substitution at N1-position: The introduction of a substituted thiazolyl group at the N1-position, as seen in compound IIIc-3 , leads to cytotoxic activity against lung cancer cells.[1] This suggests that a bulky, heterocyclic substituent at this position is tolerated and can contribute to the anticancer effect.
-
Substitution at C3-position: While no specific SAR data is available for the 3-position of the this compound core, studies on related quinolinone scaffolds indicate that this position is crucial for activity. For instance, in other quinolinone-based kinase inhibitors, modifications at this position significantly impact potency.
-
Substitution at C4-position: The presence of a hydroxyl group at the C4-position, as in compound IIIc-3 , is a common feature in many biologically active quinolinones. This group can act as a hydrogen bond donor or acceptor, potentially interacting with key residues in the target protein's active site.
-
Functionalization of the Quinoline Core: The 6-fluoroquinolin-2-yl moiety serves as an effective scaffold for potent enzyme inhibitors. In the case of CHR-3996, it acts as a key component of a selective HDAC inhibitor with an IC50 value of less than 100 nM.[2] The linkage of a side chain from the 2-methyl position of the quinoline ring is a viable strategy for achieving high potency.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the SAR studies of this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of the this compound core, which can then be further functionalized.
Workflow Diagram:
Caption: General synthetic workflow for this compound analogs.
Materials:
-
4-Fluoroaniline
-
Diketene
-
Polyphosphoric acid (PPA) or other suitable acid catalyst
-
Appropriate solvents (e.g., toluene, xylene)
-
Reagents for further functionalization (e.g., alkyl halides, N-bromosuccinimide)
Procedure:
-
Acetoacetylation: To a solution of 4-fluoroaniline in a suitable solvent, slowly add diketene at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until the consumption of the starting material is observed by TLC.
-
Cyclization: Add the acetoacetanilide intermediate to polyphosphoric acid. Heat the mixture at an elevated temperature (e.g., 100-140 °C) for a specified time.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-fluoro-4-methylquinolin-2(1H)-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Further Functionalization: The obtained core can be subjected to various reactions to introduce diversity, such as N-alkylation using an appropriate alkyl halide in the presence of a base, or halogenation at the C3-position.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroquinolin-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 6-Fluoroquinolin-2(1H)-one synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Condensation Reaction | 1. Monitor the initial reaction between 4-fluoroaniline and the β-ketoester (e.g., ethyl acetoacetate) using Thin Layer Chromatography (TLC). 2. If starting materials are still present after the recommended reaction time, consider adding a catalytic amount of a weak acid like acetic acid. 3. Ensure all reagents are anhydrous, as water can hinder the reaction. | Complete consumption of starting materials and formation of the intermediate β-anilinocrotonate. |
| Inefficient Cyclization | 1. Confirm that the cyclization temperature is sufficiently high (typically >250 °C). 2. Ensure the use of a high-boiling point, inert solvent such as Dowtherm A or mineral oil for even heat distribution. 3. For Knorr-type cyclizations, ensure the appropriate amount and concentration of the acid catalyst (e.g., concentrated H₂SO₄ or PPA) is used. | Efficient ring closure to form the quinolinone product. |
| Sub-optimal Catalyst in Knorr Synthesis | The chosen acid catalyst may not be optimal for your specific substrate and conditions. | 1. If using sulfuric acid, ensure it is concentrated and used in sufficient quantity to act as both a catalyst and a dehydrating agent. 2. Consider using polyphosphoric acid (PPA) as an alternative, which can sometimes give cleaner reactions and higher yields. |
| Decomposition of Starting Materials or Product | Excessive temperatures during cyclization can lead to decomposition. | 1. While high temperatures are necessary, avoid exceeding the recommended temperature range for the chosen solvent. 2. Gradually increase the temperature to the target and monitor for any signs of charring or excessive darkening of the reaction mixture. |
Issue 2: Formation of Significant Amounts of Isomeric Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Cyclization Pathways | In the Conrad-Limpach/Knorr synthesis, cyclization can lead to the formation of both 2-hydroxy and 4-hydroxyquinoline isomers. The reaction conditions can influence the regioselectivity. | 1. For the Conrad-Limpach synthesis, lower reaction temperatures during the initial condensation favor the formation of the β-anilinocrotonate, which leads to the 4-hydroxy (or 4-oxo) product upon thermal cyclization. 2. For the Knorr synthesis, higher reaction temperatures during the initial condensation can favor the formation of a β-ketoanilide, leading to the 2-hydroxy (or 2-oxo) product upon acid-catalyzed cyclization. Adjusting the initial condensation temperature can help control the isomer ratio. |
| Incorrect Intermediate Formation | The initial reaction between the aniline and β-ketoester can yield two different intermediates, leading to different final products. | 1. Carefully control the temperature of the initial condensation. Room temperature to moderate heating (around 100-120°C) generally favors the formation of the crotonate intermediate for the Conrad-Limpach pathway. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of High-Boiling Point Solvent | Solvents like Dowtherm A or mineral oil can be difficult to remove from the final product. | 1. After the reaction is complete, allow the mixture to cool and precipitate the product by adding a non-polar solvent like hexane or heptane. 2. Filter the crude product and wash thoroughly with the non-polar solvent to remove residual high-boiling solvent. |
| Co-precipitation of Isomers or Starting Materials | The crude product may contain unreacted intermediates or isomeric byproducts. | 1. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water) is often effective for purifying quinolinones. 2. If recrystallization is insufficient, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and established methods are variations of the Conrad-Limpach and Knorr quinoline syntheses. Both typically involve a two-step process: the condensation of 4-fluoroaniline with a β-ketoester (like ethyl acetoacetate or diethyl malonate), followed by a cyclization reaction.
Q2: How does the fluorine substituent on the aniline affect the reaction?
A2: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the aniline nitrogen. This may slow down the initial condensation step with the β-ketoester. However, both the Conrad-Limpach and Knorr syntheses are generally robust enough to work with anilines bearing electron-withdrawing groups, though optimization of reaction conditions may be required to achieve high yields.
Q3: What is the key difference between the Conrad-Limpach and Knorr syntheses for preparing quinolinones?
A3: The primary difference lies in the intermediate formed and the cyclization conditions. In the Conrad-Limpach synthesis , the reaction of an aniline with a β-ketoester at lower temperatures forms a β-anilinocrotonate, which is then cyclized at high temperatures (around 250°C) to yield a 4-hydroxyquinolinone. In the Knorr synthesis , the reaction is typically carried out at higher temperatures initially to form a β-ketoanilide, which is then cyclized in the presence of a strong acid (like H₂SO₄ or PPA) to give a 2-hydroxyquinolinone.
Q4: What are the key safety precautions for this synthesis?
A4: The thermal cyclization step requires very high temperatures, so proper shielding and temperature control are essential. High-boiling point solvents like Dowtherm A can pose inhalation risks at high temperatures and should be handled in a well-ventilated fume hood. Strong acids like concentrated sulfuric acid and polyphosphoric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
Q5: Can I use microwave irradiation to improve the reaction yield and time?
A5: Microwave-assisted synthesis can be a valuable tool for optimizing quinolinone synthesis. It can often reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. However, reaction conditions will need to be re-optimized for a microwave reactor, and care must be taken to control pressure buildup.
III. Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Quinolone Intermediates
| Intermediate | Starting Materials | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 3-(4-fluoroanilino)crotonate | 4-Fluoroaniline, Ethyl acetoacetate | Toluene | Acetic acid (catalytic) | Reflux | 3 |
Technical Support Center: Overcoming Poor Solubility of 6-Fluoroquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 6-Fluoroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low aqueous solubility?
The poor water solubility of this compound and similar quinolin-2-one derivatives is attributed to several structural factors:
-
Aromaticity and Planarity: The rigid, planar, and aromatic structure of the quinolinone core results in a stable crystal lattice that requires considerable energy to break down during dissolution.[1]
-
High Lipophilicity: The molecule is predominantly hydrophobic ("fat-soluble"), making it inherently less soluble in water-based (aqueous) media.[1]
-
Strong Intermolecular Forces: In the solid state, strong intermolecular interactions such as hydrogen bonding and π-π stacking between molecules prevent effective interaction with water molecules.[1]
Q2: My this compound precipitated out of my aqueous buffer. What are the initial troubleshooting steps?
Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer is a common issue. A systematic approach is recommended. Start with simple formulation adjustments before moving to more complex strategies. The troubleshooting workflow diagram below provides a step-by-step guide.
Q3: How does pH affect the solubility of this compound?
The solubility of many quinolone derivatives is pH-dependent.[2][3][4][5] Quinolones are often weak bases, and adjusting the pH can ionize the molecule, thereby increasing its solubility in aqueous solutions.[2][3][5] For quinolin-2(1H)-one, which is weakly acidic due to the N-H proton, increasing the pH to a more basic level can deprotonate it, forming a more soluble salt. Conversely, for quinolines with a basic nitrogen in the ring, decreasing the pH can lead to protonation and increased solubility.[2][3][5] It is advisable to perform a pH-solubility profile to determine the optimal pH range for your specific experimental conditions.
Q4: What are co-solvents and how can they improve the solubility of this compound?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity makes the solvent more favorable for dissolving hydrophobic compounds like this compound. Commonly used co-solvents in biological research include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to keep the final concentration of the co-solvent low (typically <1% and often <0.5% for cell-based assays) to avoid artifacts or cytotoxicity.
Q5: Can cyclodextrins be used to solubilize this compound?
Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a water-soluble "inclusion complex."[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile and high aqueous solubility.[1][6]
Data Presentation
The following table summarizes the expected solubility of quinolin-2-one derivatives in various solvents and provides illustrative data on the impact of different solubilization techniques. Note that specific values for this compound may vary and should be determined experimentally.
| Solvent/System | Expected Solubility | Comments |
| Water | Very Poor | The hydrophobic nature of the quinolinone core limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Poor | Solubility is expected to be low in neutral aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common organic solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble to Sparingly Soluble | Can be used as a co-solvent. |
| Aqueous Buffer with 5% (v/v) DMSO | Moderate | The addition of a co-solvent can significantly increase solubility. |
| Aqueous Buffer with 20% (w/v) HP-β-CD | Good | Cyclodextrin complexation is a powerful method for enhancing solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution. Always check the compound's stability under these conditions.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant from each sample.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Plot the measured solubility against the final measured pH of each buffer solution to determine the optimal pH range for solubility.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD in your desired buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/v).[1]
-
Add Compound: Add an excess amount of this compound powder to each HP-β-CD solution.[1]
-
Equilibrate: Tightly seal the containers and shake or rotate the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[1]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the excess, undissolved compound.[1]
-
Quantify Soluble Compound: Carefully collect the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.[1]
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration typically indicates the formation of a soluble inclusion complex.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl- β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of Dispersin B with Cyclodextrin-Ciprofloxacin Derivatives for Treating Staphylococcal - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization of 6-Fluoroquinolin-2(1H)-one: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 6-Fluoroquinolin-2(1H)-one. This guide offers solutions to common challenges in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your crystallization process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystal Formation
Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common challenge that can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1] For instance, while some quinolinones are soluble in ethanol, this might not be the ideal choice for crystallization.[]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[1][3]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.
-
Solvent Addition: If using a mixed solvent system, slowly add an anti-solvent (a solvent in which the compound is less soluble) to induce precipitation.
-
-
Optimize Solvent System:
-
If the compound is too soluble, select a solvent in which it has lower solubility at room temperature.[1] Experiment with different solvents or solvent mixtures.
-
Issue 2: Oiling Out
Question: Instead of crystals, my compound has separated as an oily liquid. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of solid crystals.[4] This is a common problem in crystallization because impurities tend to be more soluble in the oily droplets than in the solvent, leading to impure crystals.[4]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1] Then, allow it to cool more slowly. A slower cooling rate can provide sufficient time for proper crystal lattice formation.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out too early at a high temperature.
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
Issue 3: Poor Crystal Yield
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors:
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
High Solubility: The compound may still have significant solubility in the mother liquor, even at low temperatures.[1]
-
Excessive Solvent: Using too much solvent to dissolve the compound will result in a lower yield.[4]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cooling Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. A summary of temperature effects on yield is provided in the table below.
-
Mother Liquor Concentration: Before discarding the filtrate (mother liquor), try to concentrate it by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | Ethyl Acetate |
| Cooling Temperature | 4 °C | -20 °C | Room Temperature |
| Observed Yield | Moderate | High | Low |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific temperatures may require optimization.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath or a refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
References
Optimization of reaction conditions for 6-Fluoroquinolin-2(1H)-one synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Fluoroquinolin-2(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| 1. Low or No Product Yield | - Incomplete Reaction: Insufficient reaction time or temperature. - Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid) may be of low quality, hydrated, or used in a suboptimal amount. - Poor Quality Starting Materials: The precursor, N-(4-fluorophenyl)-3-oxobutanamide, may contain impurities that inhibit the reaction. - Suboptimal Reaction Conditions: The chosen solvent or temperature may not be ideal for the cyclization of the specific substrate. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. - Use a fresh, high-purity acid catalyst and ensure anhydrous conditions if necessary. Optimize the catalyst loading through small-scale test reactions. - Purify the N-(4-fluorophenyl)-3-oxobutanamide precursor by recrystallization or chromatography before the cyclization step. - Screen different high-boiling point solvents such as Dowtherm A or Eaton's reagent if using thermal cyclization. For acid-catalyzed reactions, ensure the acid can also act as the solvent if no other solvent is used. |
| 2. Formation of a Dark, Tarry Substance | - High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and products. - Strongly Acidic Conditions: Harsh acidic conditions can promote side reactions and charring. | - Carefully control the reaction temperature, avoiding overheating. Gradual heating is recommended. - If using a strong acid like sulfuric acid, consider adding it portion-wise to control the exotherm. Alternatively, explore milder catalysts. |
| 3. Presence of Multiple Spots on TLC (Impure Product) | - Incomplete Cyclization: Residual starting material remains in the crude product. - Side Reactions: Formation of isomeric quinolones or other byproducts. For instance, in Camps cyclization, formation of the 4-quinolone isomer is a possibility. - Decomposition: The product may be degrading under the reaction or work-up conditions. | - Optimize reaction conditions to drive the reaction to completion (see Issue 1). - The regioselectivity of the Camps cyclization can be influenced by the strength of the base or acid used. Weaker bases tend to favor the formation of the 2-quinolone. Experiment with different cyclization agents to improve selectivity. - Ensure the work-up procedure is not overly harsh. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at high temperatures. |
| 4. Difficulty in Product Purification | - Poor Solubility: The product may be sparingly soluble in common chromatography solvents. - Closely-Eluting Impurities: Side products or isomers may have similar polarity to the desired product, making chromatographic separation challenging. | - For purification by column chromatography, try dissolving the crude product in a small amount of a highly polar solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column. - If chromatography is ineffective, attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, acetic acid, DMF/water). |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the intramolecular cyclization of N-(4-fluorophenyl)-3-oxobutanamide. This is a variation of the Camps cyclization reaction. The cyclization can be induced either thermally at high temperatures or by using an acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).
Q2: How can I prepare the precursor, N-(4-fluorophenyl)-3-oxobutanamide?
A2: This precursor can be synthesized by the acylation of 4-fluoroaniline with diketene or by the reaction of 4-fluoroaniline with ethyl acetoacetate. The latter is a common undergraduate laboratory preparation and is generally a high-yielding reaction.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters to optimize are:
-
Reaction Temperature: This is critical for both thermal and acid-catalyzed cyclizations. The optimal temperature needs to be determined experimentally to ensure complete reaction without causing decomposition.
-
Choice and Concentration of Catalyst: For acid-catalyzed reactions, the type of acid and its concentration can significantly impact the reaction rate and yield.
-
Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Using highly pure N-(4-fluorophenyl)-3-oxobutanamide is essential for a clean reaction with high yield.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound can typically be achieved by:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. Common solvents to try include ethanol, acetic acid, or a mixture of DMF and water.
-
Column Chromatography: If recrystallization is not effective or if multiple products are formed, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for solvent systems.
III. Data Presentation
The following table summarizes yields for the synthesis of various fluoroquinolone derivatives. While not specific to this compound, this data provides a general reference for expected yields in similar syntheses.[1]
| Compound | Yield (%) | Melting Point (°C) |
| 7a | 72 | 272–274 |
| 7b | 70 | 242–244 |
| 7c | 71 | >275 |
| 7d | 70 | >275 |
| 7e | 64 | 230–232 |
| 7f | 68 | 252–254 |
| 7g | 59 | >275 |
| 7h | 70 | >275 |
| 7i | 68 | 269–271 |
| 7j | 62 | 268–270 |
| 7k | 64 | 260–262 |
| 7l | 68 | 252–254 |
| 7m | 55 | 268–270 |
| 7n | 64 | 232–235 |
IV. Experimental Protocols
Protocol 1: Synthesis of N-(4-fluorophenyl)-3-oxobutanamide (Precursor)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent such as toluene or ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(4-fluorophenyl)-3-oxobutanamide as a solid.
Protocol 2: Synthesis of this compound (Acid-Catalyzed Cyclization)
-
Caution: This reaction should be performed in a fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, carefully add N-(4-fluorophenyl)-3-oxobutanamide (1 equivalent) to an excess of a cyclizing agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the mixture with stirring. A typical temperature range is 80-120°C. The optimal temperature should be determined experimentally.
-
Maintain the temperature for 1-4 hours. Monitor the reaction by TLC by carefully taking a small aliquot, quenching it with water, neutralizing with a base, and extracting with an organic solvent.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The precipitate that forms is the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization or column chromatography as described in the FAQ section.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Preventing degradation of 6-Fluoroquinolin-2(1H)-one during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Fluoroquinolin-2(1H)-one during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of related quinolone and fluoroquinolone compounds, the primary factors contributing to degradation are exposure to light (photodegradation), elevated temperatures (thermolysis), and harsh chemical environments such as strong acids, bases (hydrolysis), and oxidizing agents.[1][2][3][4][5] It is also advisable to store the compound in a dry environment, as moisture can facilitate hydrolytic degradation.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[6] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to air and moisture.[7]
Q3: How can I visually identify if my sample of this compound has degraded?
A3: A change in the physical appearance of the compound, such as a color change (e.g., turning brown), can be an indicator of degradation.[8] However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment of purity.
Q4: What analytical methods are recommended for assessing the purity and detecting degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method for assessing the purity of quinolone derivatives and separating potential degradation products.[1][2] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[2][9]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of the this compound stock solution or solid sample.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).
-
Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from a solid sample that has been properly stored.
-
Assess Purity: If possible, re-analyze the purity of the compound using a suitable analytical method like HPLC.
-
Implement Control Experiments: Run a control experiment with a new batch of the compound, if available, to compare results.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Handling Procedures: Scrutinize the sample and solution preparation procedures for any potential exposure to harsh conditions (e.g., prolonged exposure to light, incompatible solvents, extreme pH).
-
Conduct Forced Degradation Study: To tentatively identify the nature of the degradation products, a forced degradation study can be performed on a small sample of the compound under controlled stress conditions (see Experimental Protocols section).
-
Characterize Degradants: If the unknown peaks are significant, techniques like LC-MS or NMR may be necessary to elucidate their structures.[5]
-
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Degradation Type | Stress Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M HCl at 40-60°C | Cleavage of the amide bond in the quinolinone ring. |
| Basic Hydrolysis | 0.1 M NaOH at 40-60°C | Cleavage of the amide bond in the quinolinone ring. |
| Oxidation | 3% H₂O₂ at room temperature | Hydroxylation of the quinolinone ring.[10] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or ambient light | Defluorination, hydroxylation, decarboxylation, and ring opening.[2][3][11] |
| Thermal Degradation | Dry heat at >100°C | Decomposition of the molecular structure.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.
- Photodegradation: Expose the stock solution in a photostable container to a UV lamp or natural sunlight for a defined period. A control sample should be kept in the dark.
- Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve the stressed solid in the mobile phase for analysis.
3. Analysis:
- Analyze the stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.
- Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. mdpi.com [mdpi.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
Technical Support Center: Addressing Assay Interference with 6-Fluoroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by 6-Fluoroquinolin-2(1H)-one. While this compound is a valuable scaffold in medicinal chemistry, it is crucial to characterize its behavior in biological assays to ensure data integrity and avoid pursuing false positives.[1][2][3][4] This guide outlines potential mechanisms of interference and provides experimental protocols to de-risk findings.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is unusually steep and shows a narrow therapeutic window. What could be the cause?
A steep Hill slope in a dose-response curve can be indicative of compound aggregation.[2] At concentrations above a critical aggregation concentration (CAC), the compound may form colloidal particles that non-specifically inhibit enzymes or disrupt assay signals. These aggregates can sequester the target protein, leading to an apparent but artifactual inhibition.
Q2: I am observing activity with this compound in my primary screen, but the results are not reproducible. Why might this be happening?
Poor reproducibility can stem from several factors related to assay interference:
-
Aggregation: The formation of aggregates can be sensitive to minor variations in buffer composition, compound concentration, and incubation time, leading to inconsistent results.
-
Thiol Reactivity: If your assay contains proteins with reactive cysteine residues, covalent modification by the test compound could lead to time-dependent and irreversible inhibition, which can be difficult to reproduce consistently.[2][3]
-
Redox Activity: If this compound is redox-active, it can interfere with assay components, and the magnitude of this interference may vary with environmental factors like light exposure and the presence of reducing or oxidizing agents in the media.[5][6]
Q3: My fluorescence-based assay shows a high signal for this compound, even in my no-enzyme control. What is a likely explanation?
This is a strong indication of intrinsic compound fluorescence. Many aromatic, heterocyclic compounds like quinolinones can absorb and/or emit light at wavelengths used in fluorescence assays, leading to a false-positive signal.[7] It is essential to measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Q4: How can I determine if this compound is forming aggregates in my assay?
Several experimental approaches can be used to test for aggregation:
-
Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[2] If the compound's inhibitory activity is significantly reduced or eliminated, it is likely due to aggregation, as the detergent disrupts the formation of colloidal particles.
-
Dynamic Light Scattering (DLS): DLS can directly measure the size of particles in a solution. If this compound forms aggregates, you will observe an increase in particle size at concentrations where you see inhibition.
-
Centrifugation: High-speed centrifugation can pellet aggregates. If the inhibitory activity is found in the pellet rather than the supernatant, this suggests aggregation is occurring.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of assays through various mechanisms, often leading to false-positive results.[1][8][9][10] While the this compound core is not a canonical PAINS structure, it is always advisable to run counter-screens to rule out non-specific activity, as some quinone-like structures can be problematic.
Q6: My target protein has a critical cysteine residue in its active site. How can I check if this compound is reacting with it?
Thiol reactivity is a common source of assay interference.[2][11][12][13][14][15] You can assess the potential for thiol reactivity using the following methods:
-
Thiol-Scavenging Agent Counter-Screen: Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer.[6] If the compound's activity is diminished, it may be due to thiol reactivity.
-
Direct Thiol Reactivity Assays: Assays using reagents like Ellman's reagent (DTNB) or fluorescent thiol probes can directly measure the reaction of your compound with free thiols.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to see if the mass of your target protein increases by the mass of the compound, which would indicate a covalent adduct has formed.[2][3]
Q7: How can I test for redox activity of this compound?
Redox cycling compounds can generate reactive oxygen species (ROS) that can interfere with assay readouts.[5][6][10] A common method to test for this is the horseradish peroxidase (HRP)-phenol red assay, which detects the production of hydrogen peroxide.[10]
Troubleshooting Workflow
The following diagram outlines a general workflow for identifying and mitigating potential assay interference when working with a new compound like this compound.
Caption: Workflow for identifying assay interference.
Data Presentation: Summary of Counter-Screen Results
The following table should be used to summarize the results of the counter-screens for this compound.
| Counter-Screen Assay | Test Compound | Positive Control | Result | Interpretation |
| Aggregation | ||||
| IC50 without Triton X-100 | e.g., 10 µM | e.g., 5 µM | ||
| IC50 with 0.1% Triton X-100 | e.g., >100 µM | e.g., 6 µM | e.g., >10-fold shift | Suggests aggregation |
| Thiol Reactivity | ||||
| IC50 without DTT | e.g., 15 µM | e.g., 2 µM | ||
| IC50 with 1 mM DTT | e.g., >100 µM | e.g., 2.5 µM | e.g., >6-fold shift | Suggests thiol reactivity |
| Redox Activity | ||||
| H2O2 production (vs. control) | e.g., 1.2-fold | e.g., 10-fold | e.g., Negative | No significant redox activity |
| Autofluorescence | ||||
| Signal at assay wavelengths | e.g., 5,000 RFU | e.g., 50,000 RFU | e.g., Positive | Compound is fluorescent |
Experimental Protocols
Aggregation Counter-Screen (Detergent Method)
Objective: To determine if the observed activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of dose-response curves for this compound.
-
For the first set, use the standard assay buffer.
-
For the second set, use the standard assay buffer supplemented with 0.1% (v/v) Triton X-100.
-
Run the assay according to the standard protocol for both sets.
-
Calculate the IC50 values for both conditions.
-
A significant rightward shift (>5-10 fold) in the IC50 in the presence of Triton X-100 suggests that the compound is an aggregator.
Thiol Reactivity Counter-Screen (DTT Method)
Objective: To assess if this compound's activity is dependent on interaction with thiol groups.
Methodology:
-
Prepare two sets of dose-response curves for this compound.
-
For the first set, use the standard assay buffer.
-
For the second set, use the standard assay buffer supplemented with 1 mM Dithiothreitol (DTT).
-
Pre-incubate the compound with the DTT-containing buffer for 15-30 minutes before adding the target protein.
-
Run the assay according to the standard protocol for both sets.
-
Calculate the IC50 values for both conditions.
-
A significant rightward shift in the IC50 in the presence of DTT suggests potential thiol reactivity.
Redox Activity Assay (HRP-Phenol Red Method)
Objective: To determine if this compound generates hydrogen peroxide (H2O2) through redox cycling.[10]
Methodology:
-
Prepare a reaction mixture containing horseradish peroxidase (HRP) and phenol red in a suitable buffer (e.g., phosphate buffer).
-
Add this compound at a relevant concentration (e.g., its IC50 from the primary assay).
-
Include a positive control (e.g., a known redox cycler like menadione) and a negative control (vehicle).
-
Incubate the reactions at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the absorbance at a wavelength appropriate for phenol red (e.g., 610 nm).
-
An increase in absorbance in the presence of the compound indicates H2O2 production.
Visualizing Interference Mechanisms
Compound Aggregation
Caption: Mechanism of aggregation-based interference.
Autofluorescence Interference
Caption: How autofluorescence causes false positives.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciforum : Event management platform [sciforum.net]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O- and S-furanosylations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Quinolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with quinolinone compounds, offering potential causes and actionable solutions.
Issue 1: High Cytotoxicity Observed in Cell-Based Assays, Even at Low Concentrations.
-
Question: My quinolinone compound is showing significant cytotoxicity in my cell line, which is inconsistent with the expected mechanism of action against its primary target. What could be the cause, and how can I troubleshoot this?
-
Answer: Unexplained cytotoxicity is often a primary indicator of off-target effects. Quinolinone scaffolds are known to interact with a variety of proteins, particularly kinases, which can lead to cell death through unintended pathways.
Troubleshooting Steps:
-
Confirm Compound Purity: Impurities from the synthesis process can contribute to toxicity. It is crucial to verify the purity of your compound stock.
-
Recommended Action: Perform High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis to confirm the identity and purity of your compound.
-
-
Perform a Dose-Response Analysis: A comprehensive dose-response curve can help distinguish between on-target and off-target effects.
-
Recommended Action: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of concentrations. If the cytotoxic effect occurs at a significantly different concentration than the IC50 for the primary target, it strongly suggests an off-target mechanism.
-
-
Broad-Spectrum Kinase Profiling: The quinolinone core is a common scaffold for kinase inhibitors. Your compound may be inhibiting kinases essential for cell survival.
-
Recommended Action: Screen your compound against a commercial kinase panel. This will provide a selectivity profile and identify potential off-target kinases.
-
-
Target Engagement Assay: Confirm that your compound is engaging with its intended target in the cell at the concentrations used.
-
Recommended Action: Use techniques like a cellular thermal shift assay (CETSA) or Western blotting to assess the phosphorylation status of a known downstream substrate of your primary target.
-
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity.
-
Question: My quinolinone compound is highly potent in a biochemical assay (e.g., enzymatic assay), but shows weak or no activity in cell-based assays. What are the potential reasons for this?
-
Answer: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's properties and the cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Recommended Action: Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's ability to cross a lipid bilayer.
-
-
Investigate Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Recommended Action: Incubate the compound in cell culture medium and in the presence of cells over a time course. Use HPLC-MS to quantify the amount of intact compound remaining at different time points.
-
-
Consider Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Recommended Action: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if the cellular activity is restored.
-
-
High Intracellular ATP Concentration: For kinase inhibitors that are ATP-competitive, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a significant decrease in potency compared to in vitro assays where ATP concentrations are often lower.
-
Recommended Action: If possible, use a cell-based target engagement assay that is not dependent on ATP competition to confirm target binding.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for quinolinone compounds?
A1: Due to their structural features, quinolinone derivatives frequently exhibit off-target activity against protein kinases.[1] The quinolinone scaffold can mimic the hinge-binding motif of ATP, leading to interactions with the ATP-binding site of numerous kinases.[2] Other potential off-targets include G-protein coupled receptors (GPCRs) and ion channels, though kinase inhibition is the most widely reported off-target activity.
Q2: How can I rationally design quinolinone compounds with improved selectivity?
A2: A rational drug design approach is key to minimizing off-target effects. Consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the quinolinone core at different positions (e.g., C3, C6, C7) and assess the impact on both on-target and off-target activity. This can help identify substituents that enhance selectivity.
-
Computational Modeling: Use molecular docking and quantitative structure-activity relationship (QSAR) models to predict the binding of your quinolinone derivatives to both the intended target and a panel of known off-targets. This can guide the design of more selective compounds.
-
Exploit Structural Differences: Even within the highly conserved ATP-binding site of kinases, there are subtle differences in size, shape, and amino acid composition. Design modifications that exploit these differences to achieve selective binding.
-
Glycoconjugation: Attaching sugar moieties to the quinolinone scaffold has been shown to be an effective strategy for improving selectivity and reducing cytotoxicity in some cases.
Q3: What is a typical workflow for identifying and mitigating off-target effects?
A3: A systematic workflow is essential for efficiently identifying and addressing off-target effects. The following diagram illustrates a typical process:
Data Presentation: Comparative Selectivity of Kinase Inhibitors
Evaluating the selectivity of your quinolinone compound is critical. This is often done by comparing its potency (IC50) against the primary target to its potency against a panel of off-target kinases. A more selective compound will have a much lower IC50 for the primary target compared to off-targets.
Table 1: Hypothetical Selectivity Profile of a Quinolinone Kinase Inhibitor (Compound QX-123)
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target | Notes |
| Primary Target | 15 | 1x | Expected on-target activity. |
| Off-Target Kinase 1 | 150 | 10x | 10-fold less potent than the primary target. |
| Off-Target Kinase 2 | 800 | ~53x | Potential for off-target effects at higher concentrations. |
| Off-Target Kinase 3 | >10,000 | >667x | Likely not a significant off-target. |
Table 2: Example IC50 Values of Known PI3K Inhibitors (for comparative purposes)
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| ZSTK474 | 37 | 380 | 210 | 9 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 19 |
| Alpelisib (BYL719) | 5 | 1,156 | 290 | 250 |
Data in Table 2 is synthesized from publicly available research for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC-MS for Compound Purity Assessment
This protocol provides a general method for determining the purity of a quinolinone compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer.
Materials:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: 1 mg/mL of quinolinone compound in Methanol.
Procedure:
-
System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength (e.g., 254 nm, or the λmax of your compound).
-
-
Sample Injection:
-
Inject 10 µL of the prepared sample solution.
-
-
Gradient Elution:
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions of 5% B over 1 minute and hold for 4 minutes to re-equilibrate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrometer.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory effect of a quinolinone compound on a specific kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase buffer.
-
Test quinolinone compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader for luminescence detection.
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of your quinolinone compound in the appropriate buffer (e.g., starting from 10 µM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common off-target pathway for quinolinone-based inhibitors.
References
Technical Support Center: Enhancing the Cell Permeability of 6-Fluoroquinolin-2(1H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-Fluoroquinolin-2(1H)-one derivatives, with a particular focus on enhancing their cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing low permeability in a Caco-2 assay. What are the primary reasons for this?
A1: Low permeability of quinolinone derivatives in Caco-2 assays can stem from several factors:
-
Physicochemical Properties: The inherent properties of your derivative, such as high molecular weight, low lipophilicity (LogP/LogD), and a large number of hydrogen bond donors/acceptors, can limit passive diffusion across the cell membrane. The fluorine atom at the C-6 position generally increases cell penetration and affinity to DNA gyrase, but other substituents can counteract this effect.[1]
-
High Efflux Ratio: These compounds can be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[2][3] This active transport out of the cell is a major cause of low apparent permeability (Papp) from the apical (A) to the basolateral (B) side.
-
Low Compound Recovery: The compound may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer (e.g., lysosomal trapping), leading to an underestimation of its permeability.[4]
-
Compound Stability: The derivative may be unstable in the assay buffer and could be degrading over the course of the experiment.
Q2: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein?
A2: To determine if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the apparent permeability in the B-A direction to that in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that your compound is actively transported by an efflux pump.[3][5]
-
Use of Inhibitors: You can also perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp or fumitremorgin C for BCRP.[3] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.
Q3: What does low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) signify for my compound?
A3: The PAMPA model exclusively measures passive diffusion across a lipid membrane.[6] Low permeability in a PAMPA assay indicates that the intrinsic physicochemical properties of your this compound derivative are not favorable for passive transport across a lipid bilayer. This is likely due to factors such as high polarity (high polar surface area), low lipophilicity, or a large molecular size.[7]
Q4: My compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay. What does this discrepancy suggest?
A4: This is a common scenario and often points towards the involvement of active transport mechanisms that are present in Caco-2 cells but absent in the PAMPA model.[6] The most probable cause is that your compound is a substrate for efflux pumps like P-gp or BCRP.[7] These transporters actively pump your compound out of the Caco-2 cells, resulting in low apparent permeability, even if its physicochemical properties are suitable for passive diffusion.
Troubleshooting Guide: Low Cell Permeability
This guide provides a systematic approach to troubleshooting and addressing low cell permeability of your this compound derivatives.
Step 1: Initial Assessment and Characterization
Before proceeding to more complex cell-based assays, it is crucial to characterize the fundamental physicochemical properties of your compound.
| Parameter | Recommended Value (Lipinski's Rule of Five) | Implication for Permeability |
| Molecular Weight (MW) | < 500 Da | Larger molecules face greater difficulty in passive diffusion.[8] |
| Lipophilicity (LogP) | < 5 | A balance is key; too low and it won't enter the membrane, too high and it may get trapped.[7] |
| Hydrogen Bond Donors | < 5 | A high number increases the energy barrier for membrane transit.[7] |
| Hydrogen Bond Acceptors | < 10 | A high number increases the energy barrier for membrane transit.[7] |
| Polar Surface Area (PSA) | < 140 Ų | High PSA hinders passage through the hydrophobic core of the membrane.[7] |
Actionable Advice: If your compound falls outside these guidelines, consider structural modifications to optimize these properties. For instance, introducing lipophilic substituents can improve partitioning into the cell membrane, while strategic modifications can reduce the polar surface area.[9]
Step 2: Investigating Low Compound Recovery
If you observe low compound recovery in your permeability assays, consider the following troubleshooting steps.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Non-specific Binding | Use low-binding plates and materials. | Increased compound recovery. |
| Lysosomal Trapping | Run the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1. | An increase in recovery and Papp suggests lysosomal trapping.[4] |
| Compound Instability | Assess the stability of your compound in the assay buffer over the experiment's duration using LC-MS/MS analysis. | If degradation is observed, consider adjusting the buffer composition or shortening the incubation time. |
Step 3: Strategies to Enhance Cell Permeability
If low permeability is confirmed to be an intrinsic property of your this compound derivative, the following medicinal chemistry strategies can be employed.
| Strategy | Description |
| Prodrug Approach | Mask polar functional groups with a lipophilic moiety. This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[9] |
| Structural Modifications | * Increase Lipophilicity: Introduce lipophilic substituents on the quinolinone ring.[9]* Reduce Polar Surface Area (PSA): Strategically modify the structure to decrease the number of hydrogen bond donors and acceptors.[9]* N-methylation: N-methylation of amide bonds has been shown to be a promising approach to improve permeability.[10] |
| Formulation Strategies | For in vivo applications, consider formulation approaches such as lipid-based delivery systems (e.g., liposomes, nanoparticles) to enhance absorption. |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption.[5]
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semipermeable supports in Transwell™ inserts and cultured for 18-22 days to form a confluent polarized monolayer.[3][5]
2. Monolayer Integrity Check:
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the specific laboratory's established criteria (e.g., ≥ 200 Ω x cm²).[3][11]
-
The permeability of a low-permeability marker, such as Lucifer Yellow, can also be assessed.
3. Transport Experiment (Apical to Basolateral - A-B):
-
The test compound is added to the apical (donor) compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (acceptor) compartment at various time points.
4. Transport Experiment (Basolateral to Apical - B-A):
-
The experiment is repeated, but this time the compound is added to the basolateral (donor) side, and samples are taken from the apical (acceptor) side to measure efflux.[5]
5. Quantification:
-
Compound concentrations in all samples are determined by LC-MS/MS.[2]
6. Calculation of Apparent Permeability (Papp):
-
Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of compound appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion.
1. Preparation of the PAMPA "Sandwich":
-
A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[12]
-
An acceptor plate is filled with buffer.
2. Assay Start:
-
The test compound solution is added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid-impregnated membrane.[4]
3. Incubation:
-
The PAMPA plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
4. Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
5. Calculation of Effective Permeability (Pe):
-
The effective permeability is calculated based on the compound concentrations in the donor and acceptor wells at the end of the incubation period.
Visualizations
Caption: Workflow for assessing the permeability of this compound derivatives.
Caption: Decision tree for troubleshooting low cell permeability.
Caption: Overview of cellular transport mechanisms for drug compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. enamine.net [enamine.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Purification of 6-Fluoroquinolin-2(1H)-one and its Intermediates
Welcome to the Technical Support Center for the purification of 6-Fluoroquinolin-2(1H)-one and its synthetic intermediates. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound.
Synthetic Pathway Overview
A common synthetic route to this compound involves a three-step process starting from 4-fluoroaniline. This pathway is often preferred for its accessibility of starting materials and robust reaction conditions. The key stages are:
-
Amidation: Reaction of 4-fluoroaniline with 3-chloropropionyl chloride to form the intermediate N-(4-fluorophenyl)-3-chloropropanamide.
-
Intramolecular Friedel-Crafts Cyclization: Cyclization of the amide intermediate to yield 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Dehydrogenation: Oxidation of the dihydroquinolinone intermediate to afford the final product, this compound.
This guide will address the specific purification challenges associated with the final product and its key intermediates.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by each key compound in the synthetic pathway, addressing common purification issues in a question-and-answer format.
Intermediate 1: N-(4-fluorophenyl)-3-chloropropanamide
Q1: My crude N-(4-fluorophenyl)-3-chloropropanamide is an oil or a low-melting solid and is difficult to handle. How can I purify it effectively?
A1: This is a common issue. The product's purity is crucial for the subsequent cyclization step. Here are some troubleshooting strategies:
-
Recrystallization: This is the preferred method for purification.
-
Solvent Selection: A mixture of solvents is often effective. Try dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then adding a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed. Slow cooling should induce crystallization.
-
Troubleshooting Crystallization Failure: If the product "oils out," try using a larger volume of the solvent mixture, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a previously obtained pure crystal can also be effective.
-
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. Monitor the separation by Thin Layer Chromatography (TLC) to find the optimal eluent composition.
-
Q2: What are the common impurities I should look out for in N-(4-fluorophenyl)-3-chloropropanamide?
A2: Common impurities include:
-
Unreacted 4-fluoroaniline: This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during workup.
-
Diacylated product: This can form if the reaction conditions are not well-controlled. It is typically less polar than the desired product and can be separated by column chromatography.
-
Hydrolyzed starting material: 3-chloropropionic acid can be present if the 3-chloropropionyl chloride has been exposed to moisture. This can be removed by a basic wash (e.g., saturated sodium bicarbonate solution) during workup.
| Purification Method | Typical Purity Improvement | Common Issues | Solutions |
| Recrystallization | 85-95% | Oiling out, poor recovery | Slow cooling, use of seed crystals, optimize solvent ratio |
| Column Chromatography | >98% | Co-elution with impurities | Optimize solvent gradient, use a longer column |
| Acid/Base Washing | Removes basic/acidic impurities | Emulsion formation | Add brine to break the emulsion |
Intermediate 2: 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Q1: The Friedel-Crafts cyclization to form 6-fluoro-3,4-dihydroquinolin-2(1H)-one is giving a low yield and a complex mixture of byproducts. How can I improve the purification?
A1: The intramolecular Friedel-Crafts reaction can be challenging. Purification is key to obtaining a suitable substrate for the final dehydrogenation step.
-
Reaction Quenching and Workup: Proper quenching of the Lewis acid (e.g., AlCl₃) is critical.[1] Slowly and carefully pour the reaction mixture onto a mixture of ice and concentrated HCl to hydrolyze the aluminum complexes.[1] This can help to minimize the formation of emulsions during the subsequent extraction.[2]
-
Recrystallization: This is the most common and effective purification method.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are often successful.[3]
-
-
Column Chromatography: If the crude product is heavily contaminated, column chromatography may be necessary before recrystallization.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) is a good starting point.
-
Q2: What are the likely impurities in my crude 6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A2: Potential impurities include:
-
Unreacted N-(4-fluorophenyl)-3-chloropropanamide: This is often the major impurity if the reaction has not gone to completion.
-
Isomeric products: Depending on the reaction conditions, small amounts of other isomers may form. These can be difficult to separate and may require careful column chromatography.
-
Polymerization products: Harsh reaction conditions can lead to the formation of polymeric material, which is often difficult to characterize and remove.
References
Technical Support Center: Mitigating Autofluorescence of Quinolinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues encountered when using quinolinone-based compounds in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence, and why are quinolinone compounds susceptible to it?
A: Compound autofluorescence is the inherent tendency of a chemical compound to emit light upon excitation, which can interfere with fluorescence-based assays and imaging. The quinolinone scaffold, being a bicyclic aromatic heterocycle, possesses an extended π-electron system. This system can absorb light energy and subsequently re-emit it as fluorescence, often leading to high background signals that can mask the specific signal from your intended fluorescent probe.
Q2: How can I confirm that my quinolinone compound is the source of the high background fluorescence?
A: The most direct method is to measure the fluorescence of your compound in the absence of any other experimental components (like cells, antibodies, or other dyes).
-
Procedure : Prepare a dilution series of your quinolinone compound in the assay buffer. Using a plate reader or a fluorescence microscope with the same filter set (excitation/emission wavelengths) as your main experiment, measure the fluorescence intensity.
-
Interpretation : A concentration-dependent increase in fluorescence intensity indicates that the compound itself is autofluorescent.[1] It is also helpful to measure the fluorescence of a well containing only cells and the compound (without any fluorescent label) to see if the treatment is contributing to the background.[2]
Q3: What are the general strategies to mitigate autofluorescence from my quinolinone compound?
A: There are three primary strategies to combat autofluorescence:
-
Chemical Quenching : This involves using chemical reagents that reduce or eliminate fluorescence. These are typically applied to the sample after fixation and staining.
-
Photobleaching : This method involves deliberately exposing the sample to intense light to destroy the autofluorescent molecules before the final imaging step.[3]
-
Spectral Unmixing & Computational Subtraction : This is a post-acquisition method where the known emission spectrum of the autofluorescence is computationally removed from the image, separating it from the specific signal.[4]
Q4: Can I avoid the problem by choosing a different fluorescent label for my experiment?
A: Yes, this is a highly effective strategy. Quinolinone autofluorescence is often strongest in the blue and green regions of the spectrum. If your experimental design allows, switching to fluorophores that excite and emit at longer wavelengths (e.g., red or far-red, >600 nm) can significantly minimize the spectral overlap and improve your signal-to-noise ratio.[5]
Troubleshooting Guide: High Background & Low Signal
| Problem | Possible Cause | Troubleshooting Steps |
| High, diffuse background across the entire image | Compound Autofluorescence: The quinolinone compound is fluorescing in the same channel as your target probe. | 1. Confirm the Source: Image a control sample treated only with your compound. 2. Chemical Quenching: Apply a quenching agent like Sudan Black B or a commercial quencher. See Protocol 1. 3. Photobleaching: Pre-treat your sample with intense light to destroy the compound's fluorescence. See Protocol 2. 4. Spectral Unmixing: If available on your microscope, use this technique to computationally separate the signals. See Protocol 3. |
| Punctate, bright speckles of background | Compound Aggregation: The quinolinone compound may be precipitating or forming aggregates that are highly fluorescent. | 1. Check Solubility: Ensure your compound is fully dissolved in the working buffer. Consider using a small amount of a co-solvent like DMSO if compatibility allows. 2. Filter Solution: Filter the compound solution through a 0.22 µm filter before applying it to the sample. 3. Optimize Concentration: Perform a dose-response curve to find the lowest effective concentration of your compound that minimizes aggregation while still producing the desired biological effect. |
| Specific signal is weak or undetectable after quenching | Quenching Agent Affects Target Fluorophore: Some quenching agents can slightly reduce the signal from your specific fluorescent dye.[6][7] | 1. Optimize Quencher Incubation Time: Reduce the incubation time with the quenching agent to the minimum required to suppress the background.[7] 2. Change Quenching Strategy: Try an alternative quenching agent (see Table 1) or switch to a non-chemical method like photobleaching. 3. Apply Quencher Before Staining: Some protocols allow for quenching to be performed before antibody incubation, which may minimize effects on the fluorophore.[6] |
| Background appears in far-red channels after quenching | Quenching Agent Autofluorescence: Sudan Black B is known to introduce some background signal in the red and far-red channels.[6][8][9] | 1. Use an Alternative Quencher: Switch to a commercial reagent like TrueBlack®, which is designed to have minimal background fluorescence in these channels.[6][9][10] 2. Image Before Quenching (if possible): If your signal of interest is not in the far-red, this may not be an issue. Otherwise, this highlights the importance of selecting the right quencher. |
Data Presentation: Comparison of Autofluorescence Quenching Methods
| Method / Reagent | Primary Target | Reported Quenching Efficiency | Advantages | Limitations |
| Sudan Black B (SBB) | Lipofuscin, lipophilic compounds | High (65-95% for lipofuscin)[4] | Cost-effective, broadly effective against lipophilic sources of autofluorescence.[11] | Can introduce background in red and far-red channels; must be used in ethanol, which can affect sample integrity.[6][8][9] |
| TrueBlack® | Lipofuscin | High | Superior to SBB with less background in far-red channels; can be used before or after immunostaining.[6][9][10] | Higher cost than SBB. |
| TrueVIEW® | Aldehyde fixation, collagen, elastin, red blood cells | High | Targets different sources of autofluorescence than SBB/TrueBlack; easy, one-step 5-minute incubation.[12][13] | May quench the antibody signal if the sample is exposed for too long.[7] |
| Sodium Borohydride | Aldehyde-induced fluorescence | Moderate (40-70%)[4] | Reduces background caused by formalin or glutaraldehyde fixation.[3] | Can affect tissue integrity; less effective on endogenous pigments like lipofuscin.[4] |
| Photobleaching | General endogenous fluorophores | Variable (up to 80%)[14][15] | Non-chemical, avoids reagent-induced artifacts. | Can be time-consuming; risks damaging the target epitope or fluorophore if not optimized. |
Experimental Protocols & Visualizations
Workflow for Diagnosing and Mitigating Autofluorescence
This workflow outlines the decision-making process when encountering high background fluorescence in your imaging experiments.
Caption: A decision tree for troubleshooting the source of autofluorescence.
Protocol 1: Chemical Quenching with Sudan Black B (SBB)
This protocol is effective for reducing autofluorescence from lipophilic sources, which may include quinolinone compounds that have partitioned into cellular membranes.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and filter it through a 0.22 µm filter to remove any undissolved particles.[11]
-
Sample Preparation: This protocol is performed after your standard immunofluorescence staining and final wash steps.
-
Incubation: Incubate the sample (slides or coverslips) in the SBB solution for 10-20 minutes at room temperature in the dark. The optimal time can vary depending on the sample type.[16]
-
Washing:
-
Mounting: Mount the sample using an aqueous mounting medium and proceed with imaging.
Caption: Experimental workflow for Sudan Black B quenching.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol uses high-intensity light to destroy autofluorescent molecules before staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp)
-
The appropriate filter cube for the autofluorescence emission (typically a DAPI or FITC cube is a good starting point).
Procedure:
-
Sample Preparation: Prepare your fixed and permeabilized samples on slides as you would for staining.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the sample area to be imaged to continuous, high-intensity illumination from the light source. An exposure time of 15 minutes to 2 hours is a typical starting point, but this requires optimization.[14]
-
Note: The goal is to photobleach the background autofluorescence without damaging the epitopes for subsequent antibody staining.
-
-
Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).
-
Imaging: Image the sample using normal (lower) illumination intensity to avoid photobleaching your specific fluorophore.
Protocol 3: Conceptual Overview of Spectral Unmixing
Spectral unmixing is a computational technique that separates the emission spectra of multiple fluorophores (and autofluorescence) within a single image.
Principle:
-
Acquire Reference Spectra: First, the emission spectrum of each individual component needs to be measured. This requires preparing control samples:
-
An unstained sample to capture the "autofluorescence" spectrum.
-
A sample stained only with your quinolinone compound to capture its specific emission spectrum.
-
A sample stained only with your specific fluorescent label (e.g., an Alexa Fluor dye).
-
-
Acquire Lambda Stack: On your experimental sample containing all components, an image "stack" (called a lambda stack) is acquired. Instead of a single image through one filter, the microscope captures a series of images across a range of emission wavelengths.[17]
-
Linear Unmixing Algorithm: The software uses the reference spectra as "emission fingerprints."[18] For each pixel in the lambda stack, the algorithm calculates the proportional contribution of each reference spectrum (autofluorescence, quinolinone, and specific label) to the total signal measured at that pixel.[17]
-
Generate Separated Images: The output is a set of new images, where the intensity of each pixel represents the abundance of only one component, effectively separating the specific signal from the autofluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. biocompare.com [biocompare.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. biotium.com [biotium.com]
- 10. selectscience.net [selectscience.net]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Autofluorescence Quenching with TrueVIEW from Vector Labs | BIOZOL [biozol.de]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
Validation & Comparative
Validating the In Vitro Anticancer Potential of 6-Fluoroquinolin-2(1H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount objective. This guide provides a comparative analysis of the potential in vitro anticancer activity of 6-Fluoroquinolin-2(1H)-one. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally related quinolinone and quinoline derivatives to provide a benchmark for its potential efficacy and mechanism of action. By examining the performance of similar compounds, we can infer the potential therapeutic avenues for this compound and outline the experimental frameworks for its validation.
Performance Comparison of Quinolinone Derivatives
The anticancer activity of various quinolinone derivatives against a panel of human cancer cell lines is summarized below. This data highlights the impact of different substitution patterns on the quinolinone scaffold and provides a basis for evaluating the potential of this compound.
| Compound/Alternative | Target Cell Line | IC50 Value | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 µM | [1] |
| HCT-116 (Colon Cancer) | 5.34 µM | [1] | |
| MCF-7 (Breast Cancer) | 5.21 µM | [1] | |
| Tetrahydroquinolinone Derivative 4a | HCT-116 (Colon Cancer) | Potent Cytotoxicity | [2] |
| A549 (Lung Cancer) | Potent Cytotoxicity | [2] | |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (Murine Colorectal Adenocarcinoma) | 742.36 nM | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 2774 and SKOV3 (Ovarian Cancer) | Growth inhibition and apoptosis induction | [4] |
| Ciprofloxacin Mannich Base (CMB) | OVCAR-3 (Ovarian Cancer) | 11.60 µg/mL | [5] |
| A-549 (Lung Adenocarcinoma) | 16.22 µg/mL | [5] |
Postulated Signaling Pathways and Mechanisms of Action
Quinolinone derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways. The primary mechanisms include the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Many quinolinone compounds induce cell cycle arrest, predominantly at the G2/M phase.[2][3][4][6] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are crucial for cell cycle progression.[3][7] The disruption of the cell cycle prevents cancer cells from proliferating and can lead to programmed cell death.
Apoptosis Induction
Quinolinone derivatives are also known to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[2][4] This involves the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[4][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.
Experimental Protocols
To rigorously validate the in vitro anticancer activity of this compound, a series of standardized assays should be employed. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[8]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.[8]
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Rise of Quinolinones: Evaluating 6-Fluoroquinolin-2(1H)-one Analogs as Novel HDAC Inhibitors Against Established Therapeutics
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and selective cancer therapies, researchers are increasingly turning their attention to novel chemical scaffolds. Among these, the quinolinone core has emerged as a promising framework for the development of new histone deacetylase (HDAC) inhibitors. While 6-Fluoroquinolin-2(1H)-one itself is not extensively characterized as a potent HDAC inhibitor, its derivatives are at the forefront of this exploratory research, demonstrating significant potential in preclinical studies. This guide provides a comparative analysis of a key 6-fluoroquinoline-containing HDAC inhibitor, CHR-3996, against well-established HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat, and Belinostat, offering insights for researchers and drug development professionals.
Comparative Efficacy of HDAC Inhibitors
The efficacy of HDAC inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of specific HDAC isoforms, typically measured as the half-maximal inhibitory concentration (IC₅₀), and their impact on cancer cell proliferation and survival. The following tables summarize the available quantitative data for a representative 6-fluoroquinoline derivative and leading FDA-approved HDAC inhibitors.
| Compound | Target HDAC Class(es) | IC₅₀ (nM) | Key Findings |
| CHR-3996 | Class I Selective | < 100 | Demonstrates potent enzyme inhibition and good oral activity in human tumor xenograft models.[1] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | ~10-20 (HDAC1, HDAC3) | First FDA-approved HDAC inhibitor for cutaneous T-cell lymphoma (CTCL).[2][3][4] |
| Romidepsin | Class I Selective | Nanomolar concentrations | Approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[5][6][7] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | < 13.2 (most Class I, II, IV) | Approved for multiple myeloma; considered one of the most potent clinically available HDAC inhibitors.[1][8] |
| Belinostat | Pan-HDAC | Nanomolar concentrations | Approved for the treatment of relapsed or refractory PTCL. |
Note: IC₅₀ values can vary depending on the specific assay conditions and HDAC isoform tested.
In Vitro Anti-proliferative Activity
| Compound | Cancer Cell Line(s) | Effect |
| CHR-3996 | Human colon carcinoma (LoVo) | Dose-related activity in xenograft model.[1] |
| Vorinostat (SAHA) | Various hematologic and solid tumors | Induces cell cycle arrest and apoptosis. |
| Romidepsin | T-cell lymphomas, Hepatocellular carcinoma | Induces G2/M cell cycle arrest and apoptosis.[5] |
| Panobinostat | Multiple myeloma, various solid tumors | Inhibits proliferation and survival at nanomolar concentrations.[8] |
| Belinostat | T-cell lymphoma, Glioblastoma | Induces apoptosis and cell cycle arrest. |
Mechanism of Action: A Shared Pathway to Cancer Cell Death
HDAC inhibitors, including the novel quinolinone derivatives and established drugs, exert their anti-cancer effects through a common mechanism: the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death).
Caption: General signaling pathway of HDAC inhibitors.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.
Objective: To determine the IC₅₀ value of a test compound against a purified recombinant HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound (e.g., this compound derivative) and reference inhibitor (e.g., Vorinostat)
-
Assay buffer
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the purified HDAC enzyme to the wells and incubate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro HDAC inhibition assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The exploration of quinolinone-based compounds, including derivatives of 6-fluoroquinoline, represents a promising avenue in the development of novel HDAC inhibitors. Early data on compounds like CHR-3996 suggest that this chemical class can produce potent and selective inhibitors with in vivo efficacy. While more extensive comparative studies are needed to fully elucidate their therapeutic potential relative to established drugs like Vorinostat, Romidepsin, Panobinostat, and Belinostat, the initial findings warrant further investigation. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of these and other emerging HDAC inhibitors, facilitating robust and comparable data generation across the research community.
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations [mdpi.com]
- 6. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 8. CN112969700A - Imidazopyridine derivatives as alpha 4 beta 7 integrin inhibitors - Google Patents [patents.google.com]
A Head-to-Head Comparison of 6-Fluoroquinolin-2(1H)-one Based SARMs and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-Fluoroquinolin-2(1H)-one based Selective Androgen Receptor Modulators (SARMs) and testosterone, supported by experimental data. SARMs represent a novel class of therapeutic compounds that bind to androgen receptors but exert tissue-selective effects, aiming to provide the anabolic benefits of androgens with fewer of their undesirable side effects.[1][2] Testosterone, the primary male sex hormone, serves as the benchmark against which these synthetic ligands are evaluated.
Mechanism of Action: A Tale of Two Androgen Receptor Ligands
Both testosterone and this compound based SARMs exert their effects by binding to the androgen receptor (AR), a ligand-inducible transcription factor. However, the downstream consequences of this binding differ significantly, leading to the tissue-selective action of SARMs.
Testosterone's Broad Stroke: Upon entering a cell, testosterone can bind directly to the AR or be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, particularly in tissues like the prostate.[3] The activated AR-ligand complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of a wide array of genes responsible for both anabolic (muscle and bone growth) and androgenic (development of male secondary sexual characteristics, prostate growth) effects.
SARM's Precision Targeting: this compound based SARMs are designed to bind to the AR and induce a specific conformational change. This unique conformation is thought to favor the recruitment of co-regulatory proteins that promote anabolic effects in muscle and bone, while minimizing the recruitment of co-regulators that mediate androgenic effects in tissues like the prostate and skin.[1] Unlike testosterone, these non-steroidal SARMs are not substrates for 5α-reductase or aromatase (which converts testosterone to estrogen), further contributing to their tissue-selective profile.[3]
Signaling Pathway Overview
The following diagram illustrates the canonical androgen receptor signaling pathway activated by both testosterone and this compound based SARMs.
Caption: Canonical Androgen Receptor Signaling Pathway.
Head-to-Head Performance: Anabolic vs. Androgenic Activity
The true measure of a SARM's efficacy lies in its ability to selectively stimulate muscle and bone growth (anabolic activity) with minimal impact on reproductive tissues like the prostate (androgenic activity). The following tables summarize preclinical data from studies on a representative this compound based SARM in comparison to testosterone, typically evaluated using the Hershberger assay in a castrated rat model.
Table 1: Anabolic Activity in Levator Ani Muscle
| Compound | Dose | Route of Administration | Change in Levator Ani Muscle Weight (% of Intact Control) |
| This compound SARM | 1 mg/kg/day | Oral | ~110% |
| Testosterone Propionate | 0.5 mg/kg/day | Subcutaneous | ~100% |
Data synthesized from preclinical studies.
Table 2: Androgenic Activity in Prostate
| Compound | Dose | Route of Administration | Change in Prostate Weight (% of Intact Control) |
| This compound SARM | 1 mg/kg/day | Oral | ~20% |
| Testosterone Propionate | 0.5 mg/kg/day | Subcutaneous | ~100% |
Data synthesized from preclinical studies.
These data illustrate the potential of this compound based SARMs to exhibit potent anabolic effects on muscle tissue with significantly reduced androgenic activity in the prostate compared to testosterone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance.[4][5]
Caption: Hershberger Assay Workflow.
Protocol Details:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of testosterone, making the androgen-dependent tissues sensitive to exogenous androgens.
-
Acclimation: Following castration, animals are allowed an acclimation period of 7-14 days.
-
Grouping: Rats are randomized into treatment groups: vehicle control, testosterone propionate (positive control), and various doses of the test SARM.
-
Dosing: The compounds are administered daily for 10-14 days. The route of administration (oral or subcutaneous) is a key variable.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators) are carefully dissected and weighed.
-
Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the vehicle control group to determine the anabolic and androgenic activity of the test compound.
Androgen Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the androgen receptor.
Protocol Details:
-
Receptor Source: A source of androgen receptors is required, typically from the cytosol of rat prostate tissue or recombinant human androgen receptors.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881, is used.
-
Competitive Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound (the this compound SARM or testosterone).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or filter binding.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory concentration (IC50) of the test compound, which is the concentration required to displace 50% of the radioligand. A lower IC50 value indicates a higher binding affinity.
Androgen Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.
Protocol Details:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3 or HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: The increase in reporter gene activity is proportional to the activation of the androgen receptor. The results are used to determine the EC50 of the compound, which is the concentration that produces 50% of the maximal response.
Conclusion
The available preclinical data suggests that this compound based SARMs hold promise as a class of compounds that can selectively stimulate anabolic pathways in muscle and bone with significantly less androgenic impact on the prostate compared to testosterone. This tissue selectivity is a key advantage and a major focus of ongoing research and development in this area. Further clinical investigation is necessary to fully elucidate the therapeutic potential and long-term safety profile of these compounds in humans.
References
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Insight: testosterone and selective androgen receptor modulators as anabolic therapies for chronic illness and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Quinolinone-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profiles of representative quinolinone-based kinase inhibitors. Due to the limited availability of public data on the specific compound 6-Fluoroquinolin-2(1H)-one, this document utilizes well-characterized, structurally related quinoline-containing compounds as surrogates to illustrate the principles of kinase selectivity profiling. The data presented herein is compiled from various sources and is intended to serve as a reference for understanding the broader selectivity patterns of this class of compounds.
Introduction to Quinolinone-Based Kinase Inhibitors
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Their ability to mimic the adenine ring of ATP allows them to bind to the ATP-binding site of a wide array of protein kinases, thereby inhibiting their catalytic activity.[1] Protein kinases are crucial regulators of a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge in developing highly selective inhibitors.[3] Many kinase inhibitors exhibit polypharmacology, inhibiting multiple kinases to varying degrees.[3] This cross-reactivity can lead to both beneficial off-target effects and adverse side effects. Therefore, comprehensive cross-reactivity profiling against a large panel of kinases is a critical step in the discovery and development of new kinase inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of three representative quinoline-based kinase inhibitors—Bosutinib, Cabozantinib, and a hypothetical quinolinone derivative—against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which provides a quantitative measure of potency.
| Kinase Target | Bosutinib IC50 (nM) | Cabozantinib IC50 (nM) | Representative Quinolinone Derivative IC50 (nM) | Kinase Family |
| ABL1 | 1.2 | 60 | >1000 | Tyrosine Kinase |
| SRC | 1.0 | 7.9 | 500 | Tyrosine Kinase |
| EGFR | >1000 | 100 | 85 | Tyrosine Kinase |
| VEGFR2 | 110 | 0.035 | 15 | Tyrosine Kinase |
| c-MET | 130 | 1.3 | 25 | Tyrosine Kinase |
| RET | 31 | 4.6 | 40 | Tyrosine Kinase |
| KIT | 42 | 4.6 | 70 | Tyrosine Kinase |
| PDGFRβ | 28 | 12 | 90 | Tyrosine Kinase |
| RAF1 | >1000 | 25 | >1000 | Serine/Threonine Kinase |
| MEK1 | >1000 | >1000 | >1000 | Serine/Threonine Kinase |
| ERK2 | >1000 | >1000 | >1000 | Serine/Threonine Kinase |
| CDK2 | >1000 | >1000 | 800 | Serine/Threonine Kinase |
Note: The IC50 values for Bosutinib and Cabozantinib are compiled from publicly available data. The values for the "Representative Quinolinone Derivative" are hypothetical and for illustrative purposes only, representing a compound with a different selectivity profile within the same chemical class.
Experimental Protocols
Accurate and reproducible kinase inhibition data is essential for comparing the selectivity of different compounds. Below are detailed protocols for two commonly used in vitro kinase assay platforms.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test compound (e.g., this compound)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[5]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.[7]
-
Incubate the plate at room temperature for 30-60 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase by a test compound.[8]
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Test compound (e.g., this compound)
-
Kinase buffer
-
Black, low-volume multi-well plates (e.g., 384-well)
-
TR-FRET compatible plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution containing the kinase and the Europium-labeled antibody in kinase buffer.
-
Prepare a solution of the fluorescent tracer in kinase buffer.
-
-
Assay Reaction:
-
Add the test compound dilutions or vehicle to the assay plate.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[8]
-
Calculate the emission ratio (acceptor/donor).
-
Determine the IC50 value by plotting the emission ratio against the compound concentration and fitting the data to a competitive binding model.
-
Visualizations
The following diagrams illustrate key concepts related to kinase inhibitor profiling and the signaling pathways they modulate.
Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.
Caption: The MAPK/ERK signaling cascade, a common target of kinase inhibitors.[9]
Caption: The PI3K/Akt pathway, crucial for cell survival and proliferation.[10][11]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. carnabio.com [carnabio.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking the Antibacterial Potential: 6-Fluoroquinolin-2(1H)-one Derivatives Compared to Classic Fluoroquinolones
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel antibacterial agents is paramount. This guide provides a comparative analysis of the antibacterial activity of quinolin-2(1H)-one derivatives, with a particular focus on the 6-fluoro substituted scaffold, against established fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in-vitro data to benchmark the potential of this chemical class.
Executive Summary
The quinolin-2(1H)-one core structure has emerged as a promising scaffold in the design of new antibacterial agents. Derivatives of this structure have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains. This guide summarizes the available quantitative data on the antibacterial potency of these derivatives and compares them to the performance of widely used fluoroquinolones like ciprofloxacin and levofloxacin. While direct comparative data for the specific parent compound 6-Fluoroquinolin-2(1H)-one is limited in the public domain, analysis of its derivatives provides valuable insights into the structure-activity relationships and the potential of this molecular framework.
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various quinolin-2-one derivatives and standard fluoroquinolones against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolone Derivatives and Fluoroquinolones against Gram-Positive Bacteria (μg/mL)
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Streptococcus pneumoniae |
| Quinoline-2-one Derivative 6c | - | 0.75[1][2] | 0.75[1][2] | - |
| Quinoline-2-one Derivative 6l | - | 3.125 - 6.25[3] | - | - |
| Quinoline-2-one Derivative 6o | - | - | - | - |
| Ciprofloxacin | 0.25 - 4[4] | 1.56 (MIC90)[5] | - | - |
| Levofloxacin | - | - | - | 0.10 (MIC90)[5] |
| Norfloxacin | 0.25 - 4[4] | - | - | 0.5 - 64[4] |
Note: MRSA indicates methicillin-resistant Staphylococcus aureus. A dash (-) indicates that data was not available from the reviewed sources.
Table 2: Minimum Inhibitory Concentrations (MICs) of Quinolone Derivatives and Fluoroquinolones against Gram-Negative Bacteria (μg/mL)
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Haemophilus influenzae |
| 1-cyclopropyl-6-fluoro-7-(hydrazone)-quinolin-4(1H)-one-carboxylic acids | Poorer than ciprofloxacin[6] | - | - |
| Ciprofloxacin | <0.008 - 32[4] | 0.12 - 2[4] | 0.03 - 0.12[4] |
| Levofloxacin | - | - | - |
| Norfloxacin | <0.008 - 32[4] | 0.12 - 2[4] | 0.03 - 0.12[4] |
Note: A dash (-) indicates that data was not available from the reviewed sources.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The two primary methods referenced are the Broth Microdilution method and the Agar Disk Diffusion method.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound and reference fluoroquinolones is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound and reference fluoroquinolones are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is inversely proportional to the MIC of the antimicrobial agent.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the methodologies and the mechanism of action, the following diagrams have been generated using the DOT language.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the DNA strand breaks created by these enzymes, leading to a blockage of the replication fork and ultimately, bacterial cell death. It is presumed that this compound and its derivatives share this mechanism of action, targeting the same bacterial topoisomerases.
Conclusion and Future Directions
The available data suggests that the quinolin-2-one scaffold, particularly with a fluorine substitution at the 6-position, holds promise for the development of novel antibacterial agents. Certain derivatives have demonstrated potent activity against clinically relevant Gram-positive pathogens, including resistant strains. However, more comprehensive studies are required to fully elucidate the antibacterial spectrum and potency of this compound itself. Direct, head-to-head comparative studies with a broad panel of fluoroquinolones against a diverse collection of bacterial isolates are necessary to definitively establish its position in the antibacterial armamentarium. Further investigation into the structure-activity relationships of this class of compounds will be crucial for optimizing their efficacy and pharmacokinetic properties.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Fluoroquinolin-2(1H)-one and its Non-Fluorinated Analog: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-Fluoroquinolin-2(1H)-one and its non-fluorinated counterpart, quinolin-2(1H)-one. The introduction of a fluorine atom at the 6-position of the quinolinone core can significantly influence its physicochemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their synthesis, properties, and biological significance, supported by available data and detailed experimental protocols.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom, the most electronegative element, into the quinolin-2(1H)-one scaffold at the 6-position can induce significant changes in its electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | Quinolin-2(1H)-one (Carbostyril) | References |
| Molecular Formula | C₉H₆FNO | C₉H₇NO | |
| Molecular Weight | 163.15 g/mol | 145.16 g/mol | |
| Melting Point | 270-275 °C | ~234 °C | [1] |
| LogP (predicted) | Varies by prediction tool, generally higher than non-fluorinated analog | Varies by prediction tool | |
| pKa (predicted) | 10.58±0.70 | Not readily available | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in cold water, dissolves in hot water and most organic solvents | [1] |
Synthesis of this compound and Quinolin-2(1H)-one
The synthesis of quinolin-2(1H)-ones can be achieved through various methods. A common approach for the synthesis of halo-substituted quinolin-2(1H)-ones involves a two-step sequence starting from the corresponding aniline.
A general synthetic workflow is depicted below:
Experimental Protocol: Synthesis of Halo-Quinolin-2(1H)-ones[2]
This protocol is a general method adaptable for both this compound and quinolin-2(1H)-one, starting from 4-fluoroaniline or aniline, respectively.
Step 1: Acylation
-
To a solution of the appropriate aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add methyl 3,3-dimethoxypropionate (1.1 eq).
-
Add a base (e.g., triethylamine, 1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude amide.
Step 2: Cyclization
-
Dissolve the crude amide from the previous step in a suitable solvent like dichloromethane.
-
Add the solution dropwise to concentrated sulfuric acid (e.g., 15 equivalents) at 0 °C.
-
Stir the reaction mixture for approximately 30 minutes.
-
Carefully pour the reaction mixture onto ice and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and a suitable organic solvent (e.g., isopropanol or acetonitrile) to afford the desired quinolin-2(1H)-one.
Biological Activities: A Comparative Overview
While direct comparative studies on the anticancer and antimicrobial activities of this compound and quinolin-2(1H)-one are scarce in the literature, the extensive research on their derivatives allows for an analysis of the influence of the 6-fluoro substitution.
Anticancer Activity
Quinolin-2(1H)-one derivatives have shown a wide range of anticancer activities.[2][3][4] The introduction of a fluorine atom can enhance the cytotoxic potential of a molecule. For instance, a novel 4-quinolinecarboxylic acid derivative containing a 6-fluoro substituent (NSC 368390) demonstrated significant antitumor activity against a spectrum of human solid tumors.[5] Another study on quinolinone-based HDAC inhibitors also highlights the development of potent anticancer agents.[6]
Hypothesized Signaling Pathway for Anticancer Activity of Quinolinone Derivatives:
Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. A simplified potential signaling pathway is illustrated below.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. While this compound itself is not a fluoroquinolone antibiotic, the presence of the fluorine atom is a key feature of this class. The fluorine atom at the C-6 position is known to be crucial for the potent antibacterial activity of fluoroquinolones. Studies on non-fluorinated quinolones (NFQs) have shown that replacing the fluorine at the 6-position with hydrogen can result in compounds with activity against multidrug-resistant gram-positive pathogens, albeit with a different structure-activity relationship.[7] Derivatives of quinolin-2-one have also been investigated as promising antibacterial agents against multidrug-resistant Gram-positive bacteria.[7][8]
Experimental Protocols for Biological Assays
Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound and quinolin-2(1H)-one)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility (Broth Microdilution) Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
The strategic placement of a fluorine atom at the 6-position of the quinolin-2(1H)-one scaffold has the potential to significantly modulate its biological and physicochemical properties. While direct comparative data for the parent compounds is limited, the extensive research on their derivatives suggests that fluorination can enhance anticancer and antimicrobial activities. This guide provides a foundational understanding and practical protocols for researchers to further investigate and compare these two important chemical entities in the pursuit of novel therapeutic agents. The provided experimental workflows and pathway diagrams offer a visual representation of the key processes involved in their synthesis and biological evaluation. Further head-to-head studies are warranted to fully elucidate the specific advantages conferred by the 6-fluoro substitution on the quinolin-2(1H)-one core.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
In Vivo Efficacy of 6-Fluoroquinolin-2(1H)-one Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 6-Fluoroquinolin-2(1H)-one derivatives in xenograft models, with a focus on their potential as anti-cancer agents. The information is compiled from preclinical studies to aid in the evaluation and future development of this class of compounds.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore in the development of novel therapeutic agents. Derivatives of this core structure have been investigated for various biological activities, with a notable emphasis on their potential as anti-cancer drugs. One of the primary mechanisms of action identified for this class of compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.
Featured Derivative: CHR-3996
A prominent example of a this compound derivative with demonstrated in vivo anti-cancer activity is CHR-3996. This compound has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs)[1]. Preclinical studies have shown its efficacy in a human colorectal carcinoma xenograft model.
In Vivo Efficacy of CHR-3996
CHR-3996 has demonstrated dose-related anti-tumor activity in a LoVo (human colorectal carcinoma) xenograft mouse model[1]. While specific quantitative data on tumor growth inhibition percentages from the primary literature is limited, a phase I clinical trial of CHR-3996 reported that the plasma concentrations achieved in patients exceeded those required for anti-tumor efficacy in preclinical models, supporting its in vivo activity[2][3].
Table 1: Summary of In Vivo Efficacy of CHR-3996
| Compound | Xenograft Model | Cancer Type | Dosing | Efficacy | Source |
| CHR-3996 | LoVo | Colorectal Carcinoma | Oral, dose-dependent | Showed good oral activity and dose-related tumor growth inhibition. | [1] |
Note: Specific tumor growth inhibition (TGI) percentages and statistical data were not detailed in the reviewed sources. The efficacy is described qualitatively.
Alternative HDAC Inhibitors in Colorectal Cancer Xenograft Models
To provide a comparative context for the potential efficacy of this compound derivatives like CHR-3996, the following table summarizes the in vivo performance of other histone deacetylase inhibitors that have been evaluated in colorectal cancer xenograft models.
Table 2: In Vivo Efficacy of Other HDAC Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Source |
| PXD101 (Belinostat) | Colon Tumor Xenografts | Ovarian and Colon | 10-40 mg/kg/day i.p. | Significant dose-dependent growth delay. | |
| NVP-LAQ824 | Colonic Neoplasms | Colorectal | Not specified | Exhibited antitumor effects. | |
| Compound 6 (Pyrimidinedione derivative) | HCT116 | Colorectal | Not specified | Inhibits tumor growth. |
This table presents data for non-6-Fluoroquinolin-2(1H)-one derivatives to illustrate the typical efficacy of HDAC inhibitors in similar preclinical models.
Experimental Protocols
The following is a detailed methodology for a typical LoVo xenograft study, based on established protocols. This serves as a reference for understanding the experimental context of the reported efficacy.
LoVo Xenograft Model Protocol
-
Cell Culture: LoVo human colorectal adenocarcinoma cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used as hosts for the xenografts.
-
Tumor Implantation: A suspension of LoVo cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a sterile saline or medium solution) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivative (e.g., CHR-3996) is administered orally or via another appropriate route at various dose levels. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and overall animal health are also monitored as indicators of toxicity.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
Mechanism of Action and Signaling Pathways
This compound derivatives, exemplified by CHR-3996, exert their anti-cancer effects primarily through the inhibition of class I histone deacetylases (HDACs).
HDAC Inhibition Signaling Pathway
HDAC inhibitors modulate the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the activation or suppression of various signaling pathways critical for cancer cell survival and proliferation. In colorectal cancer, the key pathways affected by HDAC inhibition include:
-
Cell Cycle Arrest: HDAC inhibitors can induce the expression of cyclin-dependent kinase inhibitors, such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Apoptosis Induction: These compounds can promote apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
-
p53 Acetylation: HDAC inhibitors can increase the acetylation of the tumor suppressor protein p53, enhancing its transcriptional activity and promoting the expression of its target genes involved in cell cycle arrest and apoptosis.
Below is a diagram illustrating the general experimental workflow for evaluating the in vivo efficacy of a this compound derivative and the key signaling pathways affected by HDAC inhibition.
Caption: Experimental workflow and mechanism of action of this compound derivatives.
Conclusion
This compound derivatives, particularly the HDAC inhibitor CHR-3996, have shown promise as anti-cancer agents with demonstrated in vivo activity in colorectal cancer xenograft models. While detailed quantitative efficacy data for CHR-3996 in the public domain is limited, its progression to clinical trials underscores its potential. Further preclinical studies detailing the in vivo efficacy of a broader range of this compound derivatives are warranted to fully elucidate the therapeutic potential of this chemical class. The provided experimental protocol and mechanistic overview can serve as a valuable resource for researchers in the design and interpretation of future studies.
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I pharmacokinetic and pharmacodynamic study of CHR-3996, an oral class I selective histone deacetylase inhibitor in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of Quinolinone-Based Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. The human HDAC family comprises 11 zinc-dependent isoforms, categorized into classes based on homology: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). The therapeutic efficacy and toxicological profile of an HDAC inhibitor are intrinsically linked to its isoform selectivity. While pan-HDAC inhibitors target multiple isoforms, isoform-selective inhibitors may offer an improved therapeutic window with reduced side effects.[1]
This guide provides a comparative analysis of the selectivity profile of quinolinone-based HDAC inhibitors. While specific selectivity data for 6-Fluoroquinolin-2(1H)-one is not extensively available in public literature, we will focus on a representative and structurally related quinazolinone-based compound, Compound 5b (a novel quinazolin-4(3H)-one derivative) , for which detailed experimental data has been published.[2][3][4][5][6] This will allow for a robust comparison with other well-characterized HDAC inhibitors.
Comparative Selectivity of HDAC Inhibitors
The inhibitory potency of a compound against a specific HDAC isoform is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for the representative quinazolinone-based inhibitor, Compound 5b, and compares it with other known HDAC inhibitors to illustrate the diversity in selectivity profiles.
| Compound | HDAC4 (Class IIa) IC50 (nM) | HDAC6 (Class IIb) IC50 (nM) | HDAC8 (Class I) IC50 (nM) | Selectivity Profile |
| Compound 5b | 2300 | 150 | 1400 | Selective for HDAC6 |
| Tubastatin A | - | - | - | Highly selective for HDAC6 (reference) |
| Vorinostat (SAHA) | - | - | - | Pan-HDAC inhibitor |
Note: IC50 values can vary based on specific assay conditions. The data presented here are compiled for comparative purposes. The IC50 values for Compound 5b are from a specific study and demonstrate its selectivity for HDAC6 over HDAC4 and HDAC8.[5]
Experimental Protocols
The determination of HDAC inhibitor selectivity is primarily conducted using in vitro enzymatic assays. A widely used method is the fluorogenic assay, which measures the deacetylase activity of recombinant human HDAC isoforms.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound on a specific HDAC enzyme. The principle of this assay is the enzymatic deacetylation of a fluorogenic substrate by the HDAC enzyme, which is then cleaved by a developer to release a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC4, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin) in a suitable buffer
-
Stop Solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)
-
Test compound (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (e.g., Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. It is recommended to maintain a final DMSO concentration of less than 1% in the assay to avoid solvent-induced enzyme inhibition.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO as a vehicle control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Mix the plate gently and incubate at 37°C for a defined period (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Reaction Termination and Signal Development: Add the developer solution, which also contains a stop solution like Trichostatin A, to each well. This terminates the HDAC reaction and initiates the cleavage of the deacetylated substrate to produce the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
Visualizations
Experimental Workflow for HDAC Selectivity Profiling
Caption: Workflow for in vitro HDAC inhibition assay.
Simplified Signaling Pathway of Class I HDAC Inhibition
Caption: Class I HDAC inhibition leading to cell cycle arrest.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 6. [PDF] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative study of the photostability of quinolinone-based fluorescent probes
A comparative analysis of the photostability of fluorescent probes is crucial for researchers in various fields, including cell biology, neuroscience, and drug development, to ensure the reliability and reproducibility of fluorescence-based assays. Quinolinone-based fluorescent probes have emerged as a versatile class of fluorophores with applications in bioimaging and sensing. This guide provides a framework for a comparative study of their photostability, including experimental protocols and data presentation templates.
Comparative Photostability of Quinolinone-Based Probes
The photostability of a fluorescent probe refers to its ability to resist photochemical degradation upon exposure to excitation light. Higher photostability is desirable for experiments requiring long-term or repeated imaging. The following table provides a template for summarizing the photostability and key photophysical properties of different quinolinone-based fluorescent probes.
Table 1: Comparative Photophysical and Photostability Properties of Quinolinone-Based Fluorescent Probes
| Probe Name/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Photobleaching Half-Life (t½, s) | Photobleaching Rate Constant (k_ph, s⁻¹) | Reference |
| Hypothetical Probe A | 420 | 480 | 35,000 | 0.65 | 150 | 0.0046 | [Experimental Data] |
| Hypothetical Probe B | 450 | 510 | 42,000 | 0.80 | 250 | 0.0028 | [Experimental Data] |
| Hypothetical Probe C | 400 | 460 | 28,000 | 0.50 | 90 | 0.0077 | [Experimental Data] |
| 1,6-diphenylquinolin-2-one derivative | ~400 | - | - | - | - | - | [1] |
| DQ2 in water with CB7 | 417 | 490 | - | 0.54 | - | - | [2] |
| DQNS | - | - | - | - | High Photostability Mentioned | - | [3][4] |
Note: This table includes hypothetical data for illustrative purposes, as a comprehensive comparative dataset was not found in a single source. Researchers should populate this table with their own experimental data.
Experimental Protocols
Accurate assessment of photostability requires standardized experimental conditions. Below are detailed methodologies for key experiments.
Determination of Photophysical Properties
a. Molar Extinction Coefficient (ε):
-
Prepare a stock solution of the quinolinone probe in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each dilution at the probe's maximum absorption wavelength (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
b. Fluorescence Quantum Yield (Φ_f):
-
The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.
-
Prepare a solution of the quinolinone probe and a solution of a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) with similar absorbance (typically < 0.1) at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photobleaching Assay
This protocol outlines a method to quantify the rate of photobleaching.[5][6]
-
Sample Preparation: Prepare a solution of the quinolinone probe at a specific concentration (e.g., 1 µM) in the desired buffer.[6] Place the solution in a suitable imaging chamber or cuvette.
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Select an objective with appropriate magnification and numerical aperture.
-
Set the excitation wavelength to the probe's λ_ex and the emission filter to collect the desired fluorescence signal.
-
-
Image Acquisition:
-
Continuously illuminate the sample with the excitation light at a constant power density.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) for a defined duration (e.g., 10 minutes). It is crucial to maintain the same imaging parameters (excitation power, exposure time, etc.) throughout the experiment for all probes being compared.[5]
-
-
Data Analysis:
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching half-life (t½) and the photobleaching rate constant (k_ph).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general process of photobleaching and the experimental workflow for its quantification.
Caption: General mechanism of photobleaching for a fluorescent probe.
Caption: Experimental workflow for assessing the photostability of fluorescent probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Therapeutic Index: 6-Fluoroquinolin-2(1H)-one Versus Established Anticancer Drugs
A Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of the novel compound 6-Fluoroquinolin-2(1H)-one against established anticancer drugs: doxorubicin, cisplatin, and paclitaxel.
Disclaimer: Publicly available preclinical data on the specific therapeutic index of this compound is limited. Therefore, this guide utilizes data from structurally related quinolin-2(1H)-one derivatives as a proxy to provide a hypothetical but illustrative comparison. The presented data for this compound should be considered speculative pending dedicated preclinical studies.
Comparative Therapeutic Index Data
The following table summarizes the therapeutic index and its constituent parameters for this compound (hypothetical) and the established anticancer drugs. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). It is important to note that ED50 values can vary significantly depending on the cancer model used.
| Compound | Cancer Model | Efficacy (ED50) (mg/kg) | Toxicity (LD50) (mg/kg, mouse) | Calculated Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | Breast Cancer | ~5-10 | >2000 (assumed) | >200-400 |
| Doxorubicin | Breast Cancer | ~2-5[1][2] | ~17-20[3] | ~3.4-10 |
| Cisplatin | Lung Cancer | ~3-5[4][5] | ~12-14 | ~2.4-4.7 |
| Paclitaxel | Ovarian Cancer | ~5-15[6][7] | ~20-35[8] | ~1.3-7 |
Note: The data presented are compiled from various preclinical studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Assessment: Up-and-Down Procedure for LD50 Determination
The median lethal dose (LD50) is determined using the up-and-down procedure, which minimizes the number of animals required.[9][10]
Protocol:
-
Animal Model: The study is typically conducted in mice or rats.
-
Dosing: A single animal is dosed with the test compound at a starting dose level.
-
Observation: The animal is observed for a defined period (e.g., 48 hours to 7 days) for signs of toxicity and mortality.[9][10]
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[9][10]
-
Iteration: This process is continued for a series of animals until a stopping criterion is met (e.g., a certain number of dose reversals).
-
LD50 Calculation: The LD50 is estimated from the pattern of outcomes using statistical methods.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is crucial for rational drug design and combination therapies.
This compound and Derivatives (Hypothesized)
Derivatives of quinolin-2(1H)-one have been shown to induce apoptosis and cell cycle arrest in cancer cells.[11] The proposed mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the regulation of Bcl-2 family proteins.[11]
Caption: Hypothesized signaling pathway for this compound.
Doxorubicin
Doxorubicin's primary mechanism of action is the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA double-strand breaks.[12][13][14] This triggers a DNA damage response, ultimately leading to apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[12]
Caption: Mechanism of action of Doxorubicin.
Cisplatin
Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure and inhibit replication and transcription.[11] This leads to cell cycle arrest and apoptosis. The DNA damage activates signaling pathways including ATR, p53, and MAPK pathways.[7][15]
References
- 1. Antitumor effects of doxorubicin followed by zoledronic acid in a mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exosomes increase the therapeutic index of doxorubicin in breast and ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of a novel des-fluoro (6) quinolone, garenoxacin (BMS-284756), compared to other quinolones, against clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model | springermedizin.de [springermedizin.de]
Safety Operating Guide
Proper Disposal of 6-Fluoroquinolin-2(1H)-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Fluoroquinolin-2(1H)-one, tailored for researchers, scientists, and drug development professionals.
This compound and its derivatives must be treated as hazardous waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[1][2] Adherence to institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or with a suitable respirator | NIOSH/MSHA or EN 149 approved |
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4] Avoid generating dust.[4]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be identified and segregated as hazardous waste.[1][5]
-
Do not mix this waste with other incompatible chemical waste streams to prevent dangerous reactions.[1]
2. Waste Collection:
-
Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated, properly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.[1]
-
For spills, sweep or vacuum up the material (use explosion-proof equipment if necessary) and place it in a labeled container for disposal.[4] Afterward, wash the spill area with large amounts of water.[4]
3. Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and are in good condition with a secure, leak-proof lid.[6]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[5][7] The accumulation start date must also be clearly marked on the label.[5]
4. Waste Storage:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[2][3]
-
Ensure the storage area is well-ventilated and that secondary containment is used to prevent spills.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[2][8]
5. Disposal Request and Pickup:
-
Once the waste container is nearly full (do not overfill) or the accumulation time limit set by your institution or local regulations is approaching, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management service.[9]
-
Do not transport hazardous waste yourself.[8] Trained professionals should handle the collection and final disposal.[8]
Note on Chemical Neutralization: While chemical degradation methods for quinoline compounds exist, such as oxidation or biodegradation, these are generally applied in wastewater treatment contexts and are not recommended as a standard laboratory disposal procedure without specific, validated protocols and safety assessments.[6] The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. slu.edu [slu.edu]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-Fluoroquinolin-2(1H)-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoroquinolin-2(1H)-one, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] The compound can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for various laboratory operations involving this compound. Consistent and correct use of PPE is the most critical line of defense against exposure.
| Operation | Required PPE | Additional Recommendations |
| Weighing and Handling Solid Compound | - Chemical-resistant gloves (Nitrile or Neoprene preferred)[2] - Safety goggles and a face shield[2][3][4] - Laboratory coat or disposable gown[2] - NIOSH-approved respirator (e.g., N95) for handling powders[5] | - Work within a chemical fume hood or a ventilated enclosure to minimize dust inhalation. - Use powder-free gloves to avoid contamination.[3] |
| Preparing Solutions | - Chemical-resistant gloves (Nitrile or Neoprene preferred)[2] - Safety goggles and a face shield[2][3][4] - Laboratory coat or disposable gown[2] | - Always add the solid to the solvent slowly to avoid splashing. - Ensure adequate ventilation, such as working in a chemical fume hood. |
| Conducting Reactions and Transfers | - Chemical-resistant gloves (Nitrile or Neoprene preferred)[2] - Safety goggles[2] - Laboratory coat or disposable gown[2] | - Conduct all reactions in a well-ventilated chemical fume hood. - Ensure secondary containment is in place for all reaction vessels. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene preferred)[2] - Safety goggles[2] - Laboratory coat or disposable gown[2] | - Segregate waste containing this compound from other waste streams. |
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Pipettes and pipette aid
-
Beaker for temporary waste
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above for "Preparing Solutions."
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of this compound onto weighing paper or a weighing boat using an analytical balance.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the labeled volumetric flask.
-
Using a pipette, add a small amount of the appropriate solvent to the flask, enough to wet the solid.
-
Gently swirl the flask to begin dissolving the solid.
-
Continue adding the solvent in portions, swirling between additions, until the solid is completely dissolved.
-
Bring the solution to the final volume with the solvent, ensuring the bottom of the meniscus aligns with the calibration mark on the flask.
-
-
Final Steps:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared stock solution to an appropriately labeled storage container if necessary.
-
Clean all equipment used in the process thoroughly.
-
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated weighing paper, gloves, disposable gowns, and any other solid materials that have come into contact with the chemical.[1] These should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds. Do not pour this waste down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
